Ravoxertinib
Description
This compound is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
ERK1/2 Inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOCXOYPYGSKL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453848-26-4 | |
| Record name | Ravoxertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravoxertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAVOXERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Profile of Ravoxertinib in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib (also known as GDC-0994) is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1 and ERK2 are critical for cell proliferation, survival, and differentiation. Oncogenic mutations in the KRAS gene, which are prevalent in a variety of cancers including pancreatic, colorectal, and non-small cell lung cancer, lead to constitutive activation of this pathway. This compound is designed to directly target the terminal kinases in this cascade, offering a potential therapeutic strategy for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of KRAS-mutant cancers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Preclinical Data
Biochemical and In Vitro Cellular Activity
This compound demonstrates high potency against its primary targets, ERK1 and ERK2, with biochemical IC50 values of 1.1 nM and 0.3 nM, respectively. It also inhibits the downstream substrate p90RSK with an IC50 of 12 nM.[1][2][3][4]
While this compound has shown significant activity in BRAF-mutant cancer cell lines, its efficacy in KRAS-mutant cell lines appears to be more nuanced. Preclinical studies have indicated that this compound has limited single-agent activity in most RAS-mutant cell lines.[1][5] However, notable exceptions where growth suppression was observed at low dosages include the HCT116 colorectal cancer cell line, which harbors a KRAS G13D mutation, and the ACT-1 cell line with an NRAS Q61K mutation.[1] In lung adenocarcinoma cell lines A549, HCC827, and HCC4006, this compound has been shown to decrease cell viability.[4][6]
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | 0.086 (pERK2 inhibition) | [7] |
| A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [7] |
| HCT116 | Colorectal Cancer | KRAS G13D | Growth suppression observed at low dosages | [1] |
| ACT-1 | - | NRAS Q61K | Growth suppression observed at low dosages | [1] |
| A549 | Lung Adenocarcinoma | KRAS G12S | Decreased viability observed | [4][6] |
| HCC827 | Lung Adenocarcinoma | EGFR deletion | Decreased viability observed | [4][6] |
| HCC4006 | Lung Adenocarcinoma | EGFR mutation | Decreased viability observed | [4][6] |
In Vivo Preclinical Efficacy
Oral administration of this compound has demonstrated significant single-agent anti-tumor activity in multiple in vivo cancer models, including xenografts of KRAS-mutant human tumors in mice.[1][2][3][8] In CD-1 mice, a 10 mg/kg oral dose was sufficient to achieve the desired target coverage for at least 8 hours.[1][3] While specific quantitative data for KRAS-mutant xenografts is limited in publicly available literature, a study on a BRAF-mutant (KHM-5M) xenograft model showed that daily treatment with 25 mg/kg of this compound nearly completely abolished tumor growth over a two-week period.[9][10][11] This provides a strong rationale for its potential efficacy in KRAS-driven tumors that are dependent on the MAPK pathway.
Signaling Pathways and Experimental Workflows
The RAS-RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the central role of the RAS-RAF-MEK-ERK (MAPK) signaling pathway in cancer. Oncogenic KRAS mutations lead to a constitutively active state, driving downstream signaling through RAF, MEK, and ultimately ERK. This compound directly inhibits ERK1/2, the final kinase in this cascade, thereby blocking the phosphorylation of numerous downstream substrates responsible for cell proliferation and survival.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a targeted therapy like this compound in KRAS-mutant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 6. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. Clinical responses to ERK inhibition in BRAFV600E-mutant colorectal cancer predicted using a computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS in pancreatic adenocarcinoma: Progress in demystifying the holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Discovery of (S)â1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methylâ1Hâpyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)âone (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - American Chemical Society - Figshare [acs.figshare.com]
- 11. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ravoxertinib (GDC-0994): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
Introduction
Ravoxertinib, also known as GDC-0994, is a potent and selective, orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 (ERK1) and ERK2.[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade (RAS/RAF/MEK/ERK), the ERK pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis.[2][4] In many human cancers, this pathway is aberrantly activated due to mutations in upstream genes like BRAF and RAS.[4][5] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, acquired resistance often develops through reactivation of the pathway, underscoring the therapeutic potential of targeting the terminal kinase, ERK.[2][4][6] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.[7][8] The chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one | [7][8][9] |
| Synonyms | GDC-0994, RG7842 | [2][7][9] |
| CAS Number | 1453848-26-4 | [2][7][9][10] |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂ | [2][7][8][9] |
| Molecular Weight | 440.86 g/mol | [2][7][8] |
| Appearance | Light yellow solid | [2] |
| SMILES | CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)--INVALID-LINK--C4=CC(=C(C=C4)Cl)F | [7][9] |
| InChI Key | RZUOCXOYPYGSKL-GOSISDBHSA-N | [7][9] |
| Solubility | DMSO: 88 mg/mL (200.06 mM) | [3] |
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of ERK1 and ERK2.[3][10][11] By binding to ERK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire ERK-mediated signal transduction pathway.[1][7] This leads to a blockage of ERK-dependent tumor cell proliferation and survival.[2] A key downstream substrate of ERK is the p90 ribosomal S6 kinase (p90RSK), and inhibition of its phosphorylation is a reliable biomarker of this compound activity.[10][11]
The MAPK/ERK pathway is a critical signaling cascade for cell growth and survival. The pathway is initiated by extracellular signals that activate RAS, leading to the sequential activation of RAF, MEK, and finally ERK. This compound's inhibition of ERK provides a terminal blockade of this pathway.
A notable characteristic of this compound is that, unlike some other ERK inhibitors, it does not significantly alter the phosphorylation levels of ERK itself.[6][12] This suggests a distinct mechanism of action concerning the pathway's feedback loops.[6]
Pharmacological Properties
This compound has demonstrated potent inhibitory activity in both biochemical and cellular assays. Its high selectivity for ERK1/2 over other kinases contributes to a favorable preclinical safety profile.
| Assay Type | Target / Cell Line | IC₅₀ Value | Reference(s) |
| Biochemical Assay | ERK1 | 1.1 nM - 6.1 nM | [3][10][13][14] |
| ERK2 | 0.3 nM - 3.1 nM | [3][10][13][14] | |
| p90RSK | 12 nM | [4][10][13][14] | |
| Cellular Assay | p-p90RSK (HepG2 cells) | 12 nM | [7] |
| p-ERK2 (A375 cells) | 86 nM | [3] | |
| p-RSK (A375 cells) | 140 nM | [3] |
In vivo, daily oral dosing of this compound leads to significant single-agent antitumor activity in multiple cancer models, including those with KRAS and BRAF mutations.[4][6][14] A 10 mg/kg oral dose in mice was shown to be sufficient to achieve desired target coverage for at least eight hours.[4][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound's activity. Below are protocols for key in vitro and in vivo experiments based on published literature.
Chemical Synthesis Overview
The manufacturing of this compound has evolved from an initial discovery route to a more efficient, scalable process. The process development synthesis is notable for its efficiency and safety.
Key Features of the Optimized Synthesis[5]:
-
Biocatalytic Asymmetric Ketone Reduction: Utilizes an enzyme for high enantioselectivity, avoiding heavy metals used in earlier routes.
-
Regioselective Pyridone SN2 Reaction: A crucial step to couple the chiral side chain with the pyridone core.
-
Scalable Sulfide Oxidation: Employs a safe tungstate-catalyzed reaction instead of potentially hazardous oxidants like m-CPBA.
-
Telescoped End-Game: Combines the final three steps (SNAr displacement, desilylation, and salt formation) into a single, efficient sequence without isolating intermediates.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Lines: A549, HCC827, HCC4006 (lung adenocarcinoma) or A375 (BRAF-mutant melanoma).[10][12]
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or resazurin-based assays, following the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot for Pathway Modulation
This protocol assesses the inhibition of ERK signaling by measuring the phosphorylation status of ERK and its downstream target, RSK.
-
Procedure:
-
Plate cells (e.g., A375, HepG2) and allow them to adhere.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the MAPK pathway with a growth factor (e.g., EGF) or phorbol ester (e.g., PMA) for 15-30 minutes, if necessary, to induce robust phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-p90RSK, total p90RSK, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vivo Xenograft Tumorigenesis Assay
This protocol evaluates the antitumor efficacy of this compound in a mouse model.
-
Animal Model: 4-5 week old female BALB/c nude mice or other immunodeficient strains.[11]
-
Procedure:
-
Subcutaneously inject 5-10 million cancer cells (e.g., A375, COLO205) suspended in a solution of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers. Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
When tumors reach an average size of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in an appropriate vehicle for oral gavage (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).[10]
-
Administer this compound or vehicle control orally once daily at the desired dose (e.g., 10-50 mg/kg).
-
Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-RSK) or histological examination.
-
This compound (GDC-0994) is a well-characterized, selective inhibitor of ERK1/2 with demonstrated preclinical activity against cancers driven by the MAPK pathway. Its distinct mechanism and potent activity, particularly in models of acquired resistance to upstream inhibitors, highlight its clinical potential. The data and protocols summarized in this guide provide a robust framework for researchers and drug development professionals to further investigate and utilize this promising therapeutic agent.
References
- 1. Facebook [cancer.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. medkoo.com [medkoo.com]
- 8. ChemGood [chemgood.com]
- 9. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Pharmacodynamics of Ravoxertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib, also known as GDC-0994, is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, driving tumor cell proliferation, survival, and differentiation.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of ERK1 and ERK2.[1][2] As the terminal kinases in the RAS-RAF-MEK-ERK cascade, the inhibition of ERK1/2 by this compound prevents the phosphorylation of numerous downstream substrates, thereby blocking the propagation of oncogenic signals.[3][4] This leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1][3]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates a wide range of cellular processes. In many cancers, this pathway is constitutively activated due to mutations in upstream components such as BRAF or RAS. This compound targets the final step in this cascade.
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | IC50 (nM) | Cell Line/Assay Type | Reference |
| ERK1 | 1.1 | Cell-free assay | [2] |
| ERK2 | 0.3 | Cell-free assay | [2] |
| p90RSK | 12 | Cell-free assay | [1][4] |
| p-ERK2 Inhibition | 86 | A375 (BRAF V600E) | [2] |
| p-RSK Inhibition | 140 | A375 (BRAF V600E) | [2] |
Table 2: Cell Viability IC50 Values for this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | Not explicitly stated, but effective at inducing G1 arrest | [3] |
| KHM-5M | Melanoma | BRAF V600E | Not explicitly stated, but effective at inducing G1 arrest | [5] |
| TTA-1 | Thyroid Cancer | BRAF WT | Little effect on cell behavior | [5] |
| A549 | Lung Adenocarcinoma | KRAS G12S | Decreased viability at 0.05, 0.5, and 5 µM | [1] |
| HCC827 | Lung Adenocarcinoma | EGFR del E746-A750 | Decreased viability at 0.05, 0.5, and 5 µM | [1] |
| HCC4006 | Lung Adenocarcinoma | EGFR L858R | Decreased viability at 0.05, 0.5, and 5 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. Below are representative protocols for key experiments used to characterize this compound.
Western Blotting for Phospho-ERK and Phospho-RSK
This protocol is designed to assess the inhibition of ERK1/2 and its downstream substrate RSK in cancer cells treated with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A375, KHM-5M) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.03 µM to 1 µM) or vehicle (DMSO) for specified time points (e.g., 0.5 to 24 hours).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (e.g., Ser380 or Thr359/Ser363), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.[8][9][10]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
Experimental Workflow:
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 KHM-5M cells) into the flank of 4-5 week old female BALB/c nude mice.[5]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.[5]
-
Drug Administration: Administer this compound daily by oral gavage at a specified dose (e.g., 10 mg/kg or 25 mg/kg).[1][5] The vehicle control group receives the formulation vehicle.
-
Monitoring: Measure tumor volume and mouse body weight every two days.[5]
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), sacrifice the mice, and excise the tumors.[5] Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for p-ERK and p-RSK).
Conclusion
This compound is a potent and selective inhibitor of ERK1/2 with demonstrated anti-proliferative activity in a range of cancer models harboring MAPK pathway alterations. The pharmacodynamic effects of this compound can be robustly characterized using a combination of biochemical and cellular assays, as well as in vivo models. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of ERK inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. OUH - Protocols [ous-research.no]
Methodological & Application
Ravoxertinib: In Vitro Cell Viability Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravoxertinib (also known as GDC-0994) is a potent and highly selective, orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4] As key components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2 are frequently activated in a variety of cancers, playing a crucial role in tumor cell proliferation, survival, and differentiation.[2][4][5] this compound inhibits the phosphorylation of ERK and downstream substrates, leading to cell cycle arrest and the suppression of tumor growth, particularly in cancers with BRAF mutations.[1][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability.
Data Presentation
The following tables summarize the inhibitory activity of this compound from biochemical assays and its effect on the viability of various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| ERK1 | 1.1 - 6.1 |
| ERK2 | 0.3 - 3.1 |
| p90RSK | 12 |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Cell Viability IC50 of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 86 - 140 |
| KHM-5M | Melanoma | BRAF V600E | Not Specified |
| A549 | Lung Adenocarcinoma | KRAS G12S | Viability decreased |
| HCC827 | Lung Adenocarcinoma | EGFR del E746_A750 | Viability decreased |
| HCC4006 | Lung Adenocarcinoma | EGFR L858R | Viability decreased |
| SH-SY5Y | Neuroblastoma | Not Specified | 467 |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | Not Specified |
Data compiled from multiple sources.[1][2][3][6]
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway and this compound's point of inhibition.
Experimental Protocols
In Vitro Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from a study investigating the effect of this compound on BRAF mutant cancer cells.[1]
Materials:
-
Cancer cell lines of interest (e.g., A375, KHM-5M)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (GDC-0994)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density ranging from 400 to 3000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 16 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
After the 16-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Treatment is administered daily for 5 days. This involves carefully removing the medium each day and replacing it with fresh medium containing the respective treatments.
-
-
Cell Viability Measurement (CCK-8):
-
The CCK-8 assay is performed daily to evaluate cell viability over the 5-day treatment period.
-
At each time point, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a suitable software package (e.g., GraphPad Prism).
-
Workflow Diagram
Caption: Workflow for this compound in vitro cell viability assay.
References
- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GDC-0994 in Cell Culture Experiments
Introduction
GDC-0994, also known as Ravoxertinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] It is a critical component of the MAPK (mitogen-activated protein kinase) signaling pathway, which is frequently dysregulated in various human cancers.[4][5][6] GDC-0994 has shown significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF or KRAS mutations, by inhibiting cell proliferation and inducing cell cycle arrest.[4][6][7] These notes provide detailed protocols and concentration guidelines for the use of GDC-0994 in cell culture experiments.
Mechanism of Action
GDC-0994 targets the terminal kinases in the MAPK pathway, ERK1 and ERK2.[5] The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[5] In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation.[2] GDC-0994 selectively inhibits the kinase activity of ERK1/2, thereby blocking the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK).[2][3] This inhibition leads to the downregulation of signaling pathways that are essential for tumor cell growth and survival.[8] Unlike some other ERK inhibitors, GDC-0994 does not appear to significantly alter the phosphorylation levels of ERK itself, suggesting a distinct mechanism of action concerning feedback signaling.[1][2][3]
Quantitative Data
Biochemical Potency
| Target | IC50 (nM) |
| ERK1 | 1.1[1][2][3] |
| ERK2 | 0.3[1][2][3] |
Cell-Based Assay Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]
| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |
| KHM-5M | - | BRAF Mutant | Not specified, but sensitive | [6][7] |
| BCPAP | Thyroid Carcinoma | BRAF Mutant | Not specified, but sensitive | [6] |
| MDA-T41 | - | BRAF Mutant | Not specified, but sensitive | [6] |
| A375 | Melanoma | BRAF V600E | 0.086 (pERK2 inhibition) | [10] |
| A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [10] |
| CAL-62 | - | KRAS Mutant | Less sensitive than BRAF mutants | [6] |
| TTA-1 | - | Wild-Type | Little to no effect | [6] |
| WRO | - | Wild-Type | Little to no effect | [6] |
| HCT116 | Colorectal Cancer | KRAS Mutant | 5 µM (for growth arrest) | [11] |
| COLO205 | Colorectal Cancer | BRAF Mutant | 0.75 µM (for growth arrest) | [11] |
| A375 | Melanoma | BRAF V600E | 0.75 µM (for growth arrest) | [11] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay
This protocol is designed to determine the effect of GDC-0994 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRAF mutant, KRAS mutant, and wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
GDC-0994 (stock solution prepared in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of GDC-0994 in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentrations of GDC-0994. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the effect of GDC-0994 on the phosphorylation of downstream targets of ERK1/2, such as RSK.
Materials:
-
Cancer cell lines
-
6-well plates
-
GDC-0994
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-RSK, anti-RSK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GDC-0994 at various concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).[6][7] A DMSO control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of GDC-0994 on cell cycle distribution. GDC-0994 has been shown to induce G1 phase cell-cycle arrest in BRAF mutant cells.[4][6][7]
Materials:
-
Cancer cell lines
-
6-well plates
-
GDC-0994
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GDC-0994 at relevant concentrations (e.g., 0.3 µM and 1 µM) for 24 hours.[6][7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of GDC-0994.
Caption: General experimental workflow for evaluating GDC-0994 in cell culture.
References
- 1. GDC-0994 (this compound, RG7842) - Chemietek [chemietek.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Inhibitor GDC-0994 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ravoxertinib Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib (also known as GDC-0994) is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3][4][5] ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a frequent driver in a variety of human cancers, leading to uncontrolled cell proliferation and survival.[1][6][7] this compound works by inhibiting the phosphorylation of downstream ERK1/2 substrates, thereby preventing ERK-dependent tumor cell proliferation and survival.[3][4][5] Preclinical studies have demonstrated its single-agent activity in multiple cancer models, particularly those with BRAF and KRAS mutations.[1][2][8] This document provides a detailed guide for designing and conducting preclinical xenograft mouse model experiments to evaluate the in vivo efficacy of this compound.
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway. This compound targets the final kinases in this cascade, ERK1 and ERK2.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Design: this compound Xenograft Mouse Model
This section outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Experimental workflow for a this compound xenograft mouse model study.
Detailed Protocols
Cell Line Selection and Culture
-
Selection: Choose human cancer cell lines with known mutations in the MAPK pathway, such as BRAF V600E (e.g., A375 melanoma, COLO205 colorectal cancer) or KRAS mutations (e.g., HCT116 colorectal cancer), as these are more likely to be sensitive to ERK inhibition.[6][7]
-
Culture: Culture selected cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2. Ensure cells are free from mycoplasma contamination.
Animal Models
-
Strain: Immunocompromised mice, such as BALB/c nude or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are suitable hosts for human xenografts.[9]
-
Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.[7] Provide ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[7]
Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
Injection: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[10]
Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[9] Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Formulation and Administration: Prepare this compound in an appropriate vehicle for oral administration (formulation details may be specific to the supplier). Administer this compound or vehicle daily via oral gavage.[1][8] A previously reported effective oral dose in mice is 10 mg/kg.[1][8]
-
Monitoring: Monitor tumor volume, body weight, and the overall health of the animals throughout the study.
Endpoint and Data Analysis
-
Endpoint Criteria: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity (e.g., >20% body weight loss, ulceration) is observed.
-
Tumor Excision: At the end of the study, euthanize all animals and excise the tumors. Tumors can be weighed and divided for various analyses (e.g., snap-frozen for Western blot, fixed in formalin for immunohistochemistry).
-
Efficacy Evaluation: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). This can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor lysates can be analyzed by Western blot for levels of phosphorylated ERK (p-ERK) and its downstream substrate, p-RSK. A reduction in these phosphoproteins in the this compound-treated groups compared to the vehicle group indicates effective target inhibition.[7]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups.
Data Presentation
Quantitative data from xenograft studies should be summarized for clarity.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 (nM) |
| Cell-free assay | ERK1 | - | 1.1[2] |
| Cell-free assay | ERK2 | - | 0.3[2] |
| Cell-based assay | p-ERK2 | A375 | 86[2] |
| Cell-based assay | p-RSK | A375 | 140[2] |
Table 2: Example In Vivo Efficacy Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | Daily | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | Daily | 600 ± 80 | 60 | +2 ± 3 |
| This compound | 30 | Daily | 300 ± 50 | 80 | -3 ± 2 |
Table 3: Example Pharmacodynamic Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, oral) | Timepoint Post-Dose | Mean p-ERK/Total ERK Ratio (relative to vehicle) | Mean p-RSK/Total RSK Ratio (relative to vehicle) |
| Vehicle | - | 4h | 1.00 | 1.00 |
| This compound | 10 | 4h | 0.35 | 0.25 |
| This compound | 30 | 4h | 0.10 | 0.08 |
Conclusion
The this compound xenograft mouse model is a valuable preclinical tool for evaluating the in vivo efficacy and pharmacodynamics of this potent ERK1/2 inhibitor. Careful selection of cell lines with relevant genetic backgrounds, adherence to rigorous experimental protocols, and comprehensive data analysis are essential for obtaining reliable and translatable results. These application notes provide a framework for researchers to design and execute robust in vivo studies to further characterize the therapeutic potential of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Quantifying Apoptosis in Response to GDC-0994 Treatment Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0994 (also known as Ravoxertinib) is a potent and selective inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the MAPK pathway is a frequent driver in various human cancers, making ERK1/2 attractive therapeutic targets.[2] GDC-0994 exerts its anti-tumor effects by blocking the kinase activity of ERK1/2, which can lead to the inhibition of cell proliferation and, in some contexts, the induction of programmed cell death, or apoptosis.[3][4]
One of the hallmark events in the early stages of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry.[6] Propidium iodide (PI), a fluorescent nucleic acid binding dye, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[5] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using GDC-0994 and quantifying the apoptotic cell population using the Annexin V assay.
Data Presentation
The following table summarizes representative data from an experiment where a hypothetical BRAF-mutant cancer cell line was treated with increasing concentrations of GDC-0994 for 48 hours, followed by Annexin V and PI staining and analysis by flow cytometry.
| GDC-0994 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 | 4.8 |
| 0.1 | 88.7 | 6.8 | 4.5 | 11.3 |
| 0.5 | 75.4 | 15.3 | 9.3 | 24.6 |
| 1.0 | 58.1 | 24.6 | 17.3 | 41.9 |
| 2.5 | 35.9 | 38.2 | 25.9 | 64.1 |
Signaling Pathway and Experimental Workflow
GDC-0994 Mechanism of Action
GDC-0994 targets the MAPK/ERK signaling pathway. In many cancers, particularly those with BRAF or RAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. GDC-0994 inhibits ERK1/2, thereby blocking the phosphorylation of downstream substrates and promoting apoptosis.
Caption: GDC-0994 inhibits ERK1/2, blocking proliferation and promoting apoptosis.
Experimental Workflow for Annexin V Apoptosis Assay
The following diagram outlines the key steps for assessing GDC-0994 induced apoptosis using the Annexin V assay.
Caption: Workflow for detecting apoptosis with GDC-0994 using Annexin V.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., BRAF-mutant melanoma or colorectal cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
GDC-0994 (this compound)
-
Dimethyl sulfoxide (DMSO) for GDC-0994 stock solution
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Methods
1. Cell Seeding and GDC-0994 Treatment
1.1. Culture cells in appropriate complete medium until they reach approximately 80% confluency. 1.2. Trypsinize the cells, count them, and seed them into 6-well plates at a density that will not exceed 90% confluency by the end of the experiment (e.g., 2 x 10^5 cells/well). 1.3. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator. 1.4. Prepare a stock solution of GDC-0994 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µM). 1.5. Include a vehicle control well that receives the same concentration of DMSO as the highest GDC-0994 concentration well. 1.6. Remove the old medium from the cells and add the medium containing the different concentrations of GDC-0994 or the vehicle control. 1.7. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
2.1. After the incubation period, collect the floating cells from the supernatant of each well and transfer to a corresponding flow cytometry tube. 2.2. Wash the adherent cells in each well with PBS. 2.3. Add trypsin-EDTA to each well to detach the adherent cells. 2.4. Combine the detached cells with the floating cells collected in step 2.1. 2.5. Centrifuge the cell suspension at 300 x g for 5 minutes. 2.6. Discard the supernatant and wash the cell pellet once with ice-cold PBS. 2.7. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
3. Annexin V and PI Staining
3.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 3.2. Resuspend the cell pellet from step 2.7 in 100 µL of 1X Annexin V Binding Buffer. 3.3. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. 3.4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 3.5. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis
4.1. Analyze the samples on a flow cytometer as soon as possible after staining. 4.2. Set up the flow cytometer to detect FITC (usually on the FL1 channel) and PI (usually on the FL2 or FL3 channel). 4.3. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly. 4.4. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). 4.5. Analyze the data to determine the percentage of cells in each quadrant:
- Lower-Left (Annexin V-/PI-): Live cells
- Lower-Right (Annexin V+/PI-): Early apoptotic cells
- Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V-/PI+): Necrotic cells (often a small population)
By following this protocol, researchers can effectively quantify the apoptotic effects of GDC-0994 on cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay Using Ravoxertinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Ravoxertinib, a potent and selective ERK1/2 inhibitor, in colony formation assays. The colony formation or clonogenic assay is a fundamental in vitro method to determine the long-term proliferative capacity of single cells and to assess the cytotoxic or cytostatic effects of therapeutic agents. This compound's role in inhibiting the MAPK/ERK pathway makes it a compound of significant interest in cancer research.[1][2] These application notes offer a detailed protocol for a monolayer colony formation assay, information on this compound's mechanism of action, and expected outcomes in relevant cancer cell lines.
Introduction to this compound and the MAPK/ERK Pathway
This compound (also known as GDC-0994) is an orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[1] ERK1/2 are key protein kinases in the RAS/RAF/MEK/ERK (MAPK) signaling cascade.[3] This pathway is crucial for regulating cell proliferation, differentiation, survival, and angiogenesis.[3] In many cancers, the MAPK pathway is aberrantly activated due to mutations in upstream components like BRAF or RAS.[1][3] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling responsible for tumor cell proliferation and survival.[1] Its targeted action makes it a valuable tool for investigating the role of the ERK pathway in cancer cell survival and for evaluating its potential as a therapeutic agent.
This compound's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell's nucleus, influencing gene expression and cellular processes. This compound specifically targets and inhibits the final kinases in this cascade, ERK1 and ERK2.
Quantitative Data: this compound Activity
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the specific assay. Below is a summary of reported IC50 values for this compound.
| Parameter | Target | Cell Line | Value | Reference |
| Biochemical IC50 | ERK1 | Cell-free assay | 1.1 nM | [4] |
| Biochemical IC50 | ERK2 | Cell-free assay | 0.3 nM | [4] |
| Cellular IC50 | p90RSK phosphorylation | PMA-stimulated HepG2 | 12 nM | [5] |
| Cellular IC50 | Phosphorylated ERK2 levels | Human A375 (BRAF V600E) | 86 nM | [4] |
| Cellular IC50 | Phosphorylated RSK levels | Human A375 (BRAF V600E) | 140 nM | [4] |
| Viability IC50 | Cell Viability | SH-SY5Y (Neuroblastoma) | 467 nM | [6] |
| Viability IC50 | Cell Viability | HCT-116 (Colon Cancer, KRAS G13D) | >1000 nM | [6] |
| Viability IC50 | Cell Viability | Lung Adenocarcinoma (A549, HCC827, HCC4006) | 50 nM - 5 µM (48h treatment) | [5][7] |
Experimental Protocol: Colony Formation Assay with this compound
This protocol details a monolayer colony formation assay to assess the long-term effects of this compound on the proliferative capacity of adherent cancer cells.
Materials
-
Cancer cell line of interest (e.g., BRAF-mutant melanoma or colon cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (GDC-0994)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture cells in appropriate complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density (typically 200-1000 cells/well for a 6-well plate) should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Seed the cells into 6-well plates and allow them to adhere for 16-24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for colony formation.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The treatment can be continuous (drug is present for the entire duration of the assay) or for a defined period (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh complete medium. For an initial experiment, continuous treatment is recommended.
-
-
Incubation:
-
Return the plates to the incubator and culture for 7-14 days, or until visible colonies (defined as a cluster of at least 50 cells) have formed in the control wells.[8]
-
If the incubation period is long, it may be necessary to change the medium every 3-4 days.
-
-
Fixing and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear.
-
-
Colony Counting and Data Analysis:
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. Colonies are typically defined as groups of ≥50 cells.[8] Counting can be done manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = (Number of colonies in treated well / (Number of cells seeded x PE of control))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.
-
Expected Results and Interpretation
Treatment of sensitive cancer cell lines, particularly those with BRAF mutations, with this compound is expected to result in a dose-dependent decrease in the number and size of colonies formed.[1] This indicates that inhibition of the ERK1/2 pathway by this compound impairs the long-term proliferative capacity and survival of these cells. In contrast, cell lines that are not dependent on the MAPK pathway for their proliferation and survival may show little to no effect. The results of the colony formation assay will provide valuable insights into the cytostatic or cytotoxic effects of this compound on the tested cell lines and can be used to compare its efficacy with other targeted therapies.
Troubleshooting
-
Low colony numbers in control wells: Increase the number of cells seeded. Ensure optimal cell health and culture conditions.
-
Colonies are too dense to count: Decrease the number of cells seeded.
-
High background staining: Ensure thorough washing after crystal violet staining.
-
Inconsistent results: Maintain consistent cell seeding, treatment, and incubation conditions across all experiments. Ensure accurate pipetting.
By following this detailed protocol, researchers can effectively utilize the colony formation assay to investigate the long-term impact of this compound on cancer cell proliferation and survival.
References
- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Establishing Ravoxertinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib (also known as GDC-0994) is a potent and selective orally available inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation and is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[4][5][6] While targeting this pathway with inhibitors like this compound has shown therapeutic promise, the development of drug resistance remains a significant clinical challenge.[7][8][9] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing more effective and durable therapeutic strategies.
These application notes provide a comprehensive set of protocols for establishing and characterizing this compound-resistant cancer cell lines. The methodologies detailed below will enable researchers to investigate the molecular mechanisms of resistance and to identify potential strategies to overcome it.
Signaling Pathway Overview
This compound targets the terminal kinases in the MAPK/ERK cascade, ERK1 and ERK2. This pathway is a key downstream effector of RAS and RAF oncogenes.
Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Generation of this compound-Resistant Cell Lines
This protocol describes a dose-escalation method for generating this compound-resistant cell lines. This approach involves gradually exposing a parental, sensitive cell line to increasing concentrations of the drug over an extended period.
Figure 2: Workflow for generating drug-resistant cell lines via dose escalation.
Materials:
-
Parental cancer cell line of interest (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer cell line)
-
Complete cell culture medium
-
This compound (GDC-0994)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Determine the IC50 of the Parental Cell Line: a. Seed parental cells in a 96-well plate at a suitable density. b. The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (e.g., CCK-8) and calculate the half-maximal inhibitory concentration (IC50).
-
Initiate Resistance Induction: a. Culture the parental cells in their standard medium supplemented with this compound at a starting concentration of approximately the IC10-IC20.[10] b. Use a DMSO-treated flask as a control. c. Monitor the cells daily. Initially, a significant amount of cell death is expected. d. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: a. Once the surviving cells reach approximately 80% confluency, passage them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).[11] b. Continue this process of gradual dose escalation. The time required for cells to adapt to each new concentration may vary from weeks to months.[11] c. If a sharp increase in cell death occurs after a dose escalation, reduce the concentration to the previous tolerated level and allow the cells to recover before attempting a smaller fold increase.[10] d. It is highly recommended to cryopreserve cell stocks at each successful concentration step.
-
Establishment of a Stable Resistant Line: a. After several months (typically 4-6 months), a cell line that can proliferate steadily in a high concentration of this compound (e.g., >10-fold the parental IC50) should be established. b. Maintain this resistant cell line in a constant, high concentration of this compound to preserve the resistant phenotype. c. Periodically confirm the resistance by re-evaluating the IC50 and comparing it to the parental line. A significant increase in the IC50 value indicates the development of resistance.
Part 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and explore the underlying resistance mechanisms.
2.1 Cell Viability and Proliferation Assays
-
Objective: To quantify the degree of resistance to this compound.
-
Method: Perform a cell viability assay (e.g., CCK-8 or MTT) on both parental and resistant cells treated with a range of this compound concentrations.
-
Data Analysis: Calculate and compare the IC50 values. The "fold resistance" is determined by dividing the IC50 of the resistant line by the IC50 of the parental line.
2.2 Western Blot Analysis of MAPK Pathway Signaling
-
Objective: To assess the activation state of the ERK pathway in the presence of this compound.
-
Protocol:
-
Cell Lysis: Treat parental and resistant cells with this compound (at the parental IC50 concentration) for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Expected Outcome: Resistant cells may show sustained or reactivated ERK phosphorylation despite this compound treatment, unlike the sensitive parental cells.[7]
2.3 Cell Cycle Analysis
-
Objective: To determine if resistance to this compound is associated with alterations in cell cycle progression. This compound is known to induce G1 phase cell-cycle arrest in sensitive cells.[15][16]
-
Protocol:
-
Treat parental and resistant cells with DMSO or this compound for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight.[16]
-
Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2]
-
Incubate for 30 minutes in the dark at room temperature.[16]
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
2.4 Apoptosis Assay
-
Objective: To assess whether resistant cells have developed mechanisms to evade this compound-induced apoptosis.
-
Protocol (Annexin V & PI Staining):
-
Treat parental and resistant cells with DMSO or this compound for 48 hours.
-
Harvest cells, including any floating cells from the supernatant.[1]
-
Wash the cells with cold PBS and then resuspend in 1X Binding Buffer.[4]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
2.5 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To identify changes in gene expression that may contribute to resistance, such as the upregulation of bypass signaling pathways.
-
Protocol:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[18]
-
qPCR: Perform qPCR using a SYBR Green-based method with primers for genes in the MAPK pathway and potential bypass pathways (e.g., PI3K/AKT).[19] Use a housekeeping gene (e.g., GAPDH) for normalization.[18] Commercial qPCR arrays for the MAPK signaling pathway are also available.[20][21]
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[19]
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental HCT-116 | 150 | - |
| HCT-116-RavoR | 2100 | 14 |
| Parental A375 | 86 | - |
| A375-RavoR | 1550 | 18 |
Table 2: Cell Cycle Distribution Following this compound Treatment (24h)
| Cell Line | Treatment (Parental IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Parental A375 | DMSO | 45.2 | 35.1 | 19.7 |
| Parental A375 | This compound | 72.5 | 15.3 | 12.2 |
| A375-RavoR | DMSO | 48.1 | 33.8 | 18.1 |
| A375-RavoR | This compound | 50.3 | 31.5 | 18.2 |
Table 3: Apoptosis Induction by this compound (48h)
| Cell Line | Treatment (Parental IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Parental A375 | DMSO | 95.1 | 3.2 | 1.7 |
| Parental A375 | This compound | 65.4 | 22.8 | 11.8 |
| A375-RavoR | DMSO | 94.5 | 3.8 | 1.7 |
| A375-RavoR | This compound | 90.2 | 6.5 | 3.3 |
Potential Mechanisms of Resistance
Research on resistance to ERK inhibitors has identified several potential mechanisms that could be investigated in newly generated this compound-resistant cell lines.
Figure 3: Potential mechanisms leading to resistance against ERK inhibitors like this compound.
-
On-Target Mutations: Acquired mutations in the drug-binding pocket of ERK1 or ERK2 can prevent this compound from effectively inhibiting the kinase.[7]
-
ERK2 Amplification: Increased copy number or overexpression of the ERK2 gene can lead to higher levels of the target protein, requiring higher drug concentrations for effective inhibition.[7]
-
Bypass Signaling Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation independently of the ERK pathway.[7]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR or ERBB2 can lead to the reactivation of the MAPK pathway or activation of alternative survival pathways.[7]
The protocols provided in these application notes serve as a robust framework for generating and characterizing this compound-resistant cell lines. These models are invaluable tools for elucidating the complex mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at improving patient outcomes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. kumc.edu [kumc.edu]
- 18. Investigating the effect of MAP2K1 gene (MEK1) in MAPK pathway in the induction of adult T-cell leukemia/lymphoma (ATLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencellonline.com [sciencellonline.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Ravoxertinib Drug Combination Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib (also known as GDC-0994) is a potent and highly selective, orally bioavailable small-molecule inhibitor of ERK1/2 kinases.[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are often dysregulated in various cancers, making them a compelling target for therapeutic intervention.[3][4] this compound has demonstrated antitumor activity in preclinical models, particularly in cancers harboring BRAF and KRAS mutations.[5][6] The rationale for exploring this compound in combination therapies stems from the frequent development of resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) through reactivation of the MAPK pathway.[7] Combining this compound with other targeted agents offers a promising strategy to achieve deeper and more durable pathway inhibition, potentially overcoming or delaying resistance.[8][9]
These application notes provide detailed protocols for conducting drug combination screening assays with this compound to identify and quantify synergistic, additive, or antagonistic interactions with other therapeutic agents.
Signaling Pathway of this compound
This compound targets the terminal kinases in the MAPK/ERK pathway, ERK1 and ERK2. This pathway is a key regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[7] this compound inhibits the phosphorylation of ERK1/2 substrates, such as RSK (p90 ribosomal S6 kinase), thereby blocking downstream signaling.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay for Drug Combination Screening (Checkerboard Assay)
This protocol outlines a checkerboard assay to assess the effects of this compound in combination with another drug on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BRAF-mutant melanoma line A375, KRAS-mutant colorectal cancer line HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (GDC-0994)
-
Combination drug(s) of interest
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[10]
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Prepare concentrated stock solutions of this compound and the combination drug in DMSO.
-
Create a serial dilution series for each drug. For a 7x7 matrix, for example, prepare 7 concentrations of each drug. It is recommended to perform a 2-fold or 3-fold serial dilution from a starting concentration determined from single-agent dose-response curves (typically around the IC50 value).
-
-
Drug Addition (Checkerboard Matrix):
-
Add the diluted drugs to the cell plate according to a checkerboard layout.
-
Row-wise addition: Add a fixed volume of each dilution of Drug A to all wells in a given row.
-
Column-wise addition: Add a fixed volume of each dilution of Drug B (this compound) to all wells in a given column.
-
Include appropriate controls:
-
Vehicle control (DMSO only)
-
Single-agent controls for each drug at all tested concentrations.
-
No-cell control (medium only) for background subtraction.
-
-
-
Incubation:
-
Incubate the plates for a period appropriate for the cell line's doubling time, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable assay.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.[11][12]
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent equal to the volume of the cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Normalize the raw data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use a synergy model to quantify the drug interaction. Common models include the Chou-Talalay method (calculating the Combination Index, CI) and the Bliss Independence model.[1][3][13] Software such as CompuSyn or SynergyFinder can be used for these calculations.[8][14]
-
Experimental Workflow Diagram
Data Presentation
Table 1: In Vitro Activity of this compound (GDC-0994) as a Single Agent
| Cell Line | Cancer Type | Genotype | Assay | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | pERK2 Inhibition | 0.086 | [2] |
| A375 | Melanoma | BRAF V600E | pRSK Inhibition | 0.14 | [2] |
| HCT116 | Colorectal Cancer | KRAS G13D | Growth Inhibition | ~0.5 | [9] |
| NCI-H2122 | Lung Cancer | KRAS G12C | Growth Inhibition | ~1.0 | [9] |
| A549 | Lung Cancer | KRAS G12S | Growth Inhibition | ~2.5 | [9] |
Table 2: Synergy of this compound (GDC-0994) in Combination with Other MAPK Pathway Inhibitors
| Cell Line | Cancer Type | Genotype | Combination Agent | Synergy Model | Result | Reference |
| A375 | Melanoma | BRAF V600E | PLX4032 (Vemurafenib) | Chou-Talalay (CI) | Synergistic (CI < 1) | [16][8] |
| 451LU | Melanoma | BRAF V600E | PLX4032 (Vemurafenib) | Chou-Talalay (CI) | Synergistic (CI < 1) | [8] |
| Mel1617 | Melanoma | BRAF V600E | PLX4032 (Vemurafenib) | Chou-Talalay (CI) | Synergistic (CI < 1) | [8] |
| HCT116 | Colorectal Cancer | KRAS G13D | Cobimetinib (MEKi) | Loewe Additivity | Synergistic | [9] |
| NCI-H2122 | Lung Cancer | KRAS G12C | Cobimetinib (MEKi) | Loewe Additivity | Synergistic | [9] |
| A549 | Lung Cancer | KRAS G12S | Cobimetinib (MEKi) | Loewe Additivity | Synergistic | [9] |
| Multiple KRAS-mutant lines | Various | KRAS mutant | Various MEK inhibitors | Loewe Additivity | Synergistic | [9] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to design and execute drug combination screening assays involving this compound. The evidence suggests that combining this compound with inhibitors of upstream MAPK pathway components, such as BRAF and MEK inhibitors, is a rational approach that often results in synergistic antitumor effects.[16][8][9] This vertical inhibition strategy holds the potential to overcome acquired resistance and improve therapeutic outcomes in patients with MAPK pathway-driven cancers. Careful experimental design and rigorous data analysis using established synergy models are crucial for accurately interpreting the results of these combination studies.
References
- 1. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP - Kyinno Bio [kyinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 8. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ravoxertinib Technical Support Center: DMSO Solubility Guide
Welcome to the Ravoxertinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO.[1][2] Different suppliers report slightly different solubility values, which are summarized in the table below. It is important to note that the quality of the DMSO can significantly impact solubility.
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: The most common reason for solubility issues with this compound in DMSO is the use of DMSO that has absorbed moisture.[3][4] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This increased water content can significantly reduce the solubility of this compound. Always use fresh, anhydrous, or newly opened DMSO for the best results.[3][4]
Q3: My this compound powder won't dissolve completely, even in fresh DMSO. What should I do?
A3: If you are using fresh DMSO and still observe incomplete dissolution, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to aid in dissolution.[5] This can help break up any small clumps of the compound.[5]
-
Gentle Warming: Briefly warm the solution to 37°C (98.6°F) for about 10-15 minutes.[5] Be cautious with heating as prolonged exposure to high temperatures can degrade the compound.
Q4: My this compound dissolved in DMSO, but it precipitated after I diluted it with my aqueous media. How can I fix this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. Here are some suggestions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5% for cell-based assays).[6]
-
Use of Co-solvents: For in vivo studies, a co-solvent system may be necessary. One suggested formulation is 2% DMSO, 30% PEG300, and water.[7]
Q5: How should I store my this compound stock solution in DMSO?
A5: For optimal stability, aliquot your this compound DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
-
Short-term storage (days to weeks): 0 - 4°C.[1]
-
Long-term storage (months to years): -20°C or -80°C.[1][4] A stock solution stored at -80°C in solvent can be stable for up to a year.[3]
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Source |
| This compound (free base) | DMSO | 88 mg/mL (200.06 mM) | Selleck Chemicals[3] |
| This compound (free base) | DMSO | ≥ 35 mg/mL (79.39 mM) | MedChemExpress[4] |
| This compound hydrochloride | DMSO | 100 mg/mL (209.50 mM) | GlpBio[8] |
Note: The molecular weight of this compound (free base) is approximately 440.86 g/mol , and this compound hydrochloride is approximately 477.32 g/mol .[1][8]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on a study by Liu et al. (2024).[9]
-
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 4.41 mg of this compound (free base) per 1 mL of DMSO.
-
Add the appropriate volume of fresh DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[9]
-
Visual Guides
Below are diagrams illustrating key concepts related to this compound.
A troubleshooting workflow for dissolving this compound in DMSO.
This compound inhibits the MAPK/ERK signaling pathway by targeting ERK1/2.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound (GDC-0994) | 购买ERK 抑制剂 - Selleck [selleck.cn]
- 8. glpbio.com [glpbio.com]
- 9. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GDC-0994 Dosage for In Vivo Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective ERK1/2 inhibitor, GDC-0994 (Ravoxertinib), in in vivo tumor models. This resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0994?
A1: GDC-0994 is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2.[1][2] It functions by binding to the ATP pocket of ERK1/2, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3] This ultimately inhibits ERK-dependent tumor cell proliferation and survival.[4] GDC-0994 has shown significant single-agent activity in various cancer models, particularly those with mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF and KRAS mutations.[1][2]
Q2: What is a recommended vehicle for in vivo administration of GDC-0994 in mice?
A2: A commonly used vehicle for oral gavage of GDC-0994 in mice is a formulation of 40% PEG400 and 60% (10% HPβCD).
Q3: What is a typical starting dose and schedule for GDC-0994 in xenograft models?
A3: Based on preclinical studies, daily oral administration of GDC-0994 has been shown to be effective. Doses ranging from 25 mg/kg to 100 mg/kg, administered once daily (QD), have demonstrated significant anti-tumor activity in various xenograft models, including those for colorectal and BRAF-mutant cancers.[3][5] A dose of 25 mg/kg has been shown to nearly completely abolish the growth of BRAF-mutant xenografts.[5]
Q4: How should tumor growth and response to GDC-0994 be monitored in vivo?
A4: Tumor volume should be measured regularly, for instance, every two days, using calipers. The tumor volume can be calculated using the formula: (width² × length) / 2.[5] It is also recommended to monitor the body weight of the animals as an indicator of toxicity.[3] For pharmacodynamic assessments, the phosphorylation of p90RSK, a direct downstream substrate of ERK, is a reliable biomarker for GDC-0994 activity and can be measured in tumor tissue.[1]
Q5: In which tumor models is GDC-0994 most likely to be effective?
A5: GDC-0994 has demonstrated significant efficacy in tumor models with activating mutations in the RAS/RAF/MEK/ERK pathway. This includes models with BRAF mutations (e.g., V600E) and KRAS mutations.[1][2] Its effectiveness has been observed in colorectal cancer, melanoma, and thyroid carcinoma xenografts.[6]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Step |
| Inappropriate Tumor Model | Verify the genetic background of your tumor model. GDC-0994 is most effective in tumors with an activated MAPK pathway (e.g., BRAF or KRAS mutations).[1][2] Confirm the mutational status of your cell line or xenograft model. |
| Insufficient Drug Exposure | Review the dosage and administration protocol. Ensure the correct dose is being administered daily as scheduled.[5] Consider performing a pilot dose-escalation study (e.g., 25, 50, 100 mg/kg) to determine the optimal dose for your specific model. |
| Drug Formulation and Stability | Confirm the integrity of the GDC-0994 formulation. Prepare the vehicle and drug solution fresh for each administration or ensure proper storage conditions to prevent degradation. |
| Pharmacokinetic Variability | Consider potential for rapid metabolism or poor absorption in your specific mouse strain. While GDC-0994 is orally bioavailable, individual animal or strain differences can exist. If possible, perform a pilot pharmacokinetic study to measure plasma drug concentrations. |
| Development of Resistance | Investigate potential resistance mechanisms. Although less common with direct ERK inhibition compared to upstream inhibitors, resistance can still occur.[7] This may involve reactivation of the MAPK pathway through alternative mechanisms. |
Issue 2: Signs of Toxicity in Experimental Animals
| Possible Cause | Troubleshooting Step |
| Dose is too high | Monitor animals closely for signs of toxicity, such as significant body weight loss (>15-20%), lethargy, ruffled fur, or diarrhea.[3] These are common adverse events observed in clinical studies with MAPK inhibitors.[8] |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle itself. |
| Managing Toxicity | Reduce the dose of GDC-0994. If toxicity is observed, consider lowering the dose for subsequent treatments. For example, if toxicity is seen at 100 mg/kg, try 75 mg/kg or 50 mg/kg.[3] |
| Supportive Care | Provide supportive care as per institutional guidelines, which may include fluid supplementation if diarrhea is observed. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of GDC-0994 in Xenograft Models
| Tumor Model | Genetic Background | Dose and Schedule | Outcome | Citation |
| HCT116 (Colorectal) | KRAS mutant | 75 mg/kg, PO, BID, 21 days | 70% tumor growth inhibition | [3] |
| HCT116 (Colorectal) | KRAS mutant | 100 mg/kg, PO, QD, 21 days | 80% tumor growth inhibition | [3] |
| KHM-5M (Thyroid) | BRAF mutant | 25 mg/kg, PO, QD | Nearly complete tumor growth abolishment | [5] |
| TTA-1 (Thyroid) | BRAF wild-type | 25 mg/kg, PO, QD | No significant tumor growth inhibition | [6] |
| A549 (NSCLC) | KRAS mutant | 60 mg/kg, PO, QD (in combination) | Significant decrease in tumor growth | [2] |
| NCI-H2122 (NSCLC) | KRAS mutant | 60 mg/kg, PO, QD (in combination) | Significant decrease in tumor growth | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of GDC-0994 in Mouse
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Citation |
| Data not available in a comprehensive format in the provided search results. Preclinical PK studies are cited but specific values for different doses in mice are not detailed. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of GDC-0994
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Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
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Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth every two days using calipers.
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Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[5]
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GDC-0994 Formulation: Prepare GDC-0994 in a vehicle of 40% PEG400, 60% (10% HPβCD).
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Administration: Administer GDC-0994 or vehicle control daily via oral gavage.
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Efficacy Assessment: Continue to measure tumor volume and body weight every two days.
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Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., ~1 cm³), or if signs of excessive toxicity are observed.[5]
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as phospho-p90RSK by Western blot or immunohistochemistry.
Visualizations
Caption: GDC-0994 inhibits the MAPK pathway by targeting ERK1/2.
Caption: A typical workflow for in vivo studies with GDC-0994.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ravoxertinib Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving Ravoxertinib (also known as GDC-0994). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent, and highly selective inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] Its mechanism of action involves binding to the ATP pocket of ERK1/2, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition ultimately blocks ERK-dependent tumor cell proliferation and survival.[4] The MAPK/ERK pathway, of which ERK1/2 are key components, is often upregulated in various cancer types.[4]
Q2: In which experimental setups is this compound most commonly used?
This compound is frequently utilized in a variety of in vitro and in vivo experimental settings to investigate the role of the MAPK/ERK pathway in cancer biology. Common applications include:
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Cell Viability and Proliferation Assays: To assess the impact of ERK1/2 inhibition on cancer cell growth and survival.[2][5]
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Western Blotting: To measure the phosphorylation status of ERK1/2 and its downstream targets, such as RSK, to confirm target engagement and pathway inhibition.[6][7]
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In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of this compound in animal models.[1][2]
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Colony Formation Assays: To determine the long-term effect of the inhibitor on the clonogenic potential of cancer cells.[8]
Q3: What are the recommended concentrations and incubation times for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. However, based on published data, a general range can be provided. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Assay Type | Cell Line Example | Reported IC50 / Effective Concentration | Incubation Time | Reference |
| Biochemical Assay (Cell-free) | - | ERK1: 1.1 nM, ERK2: 0.3 nM | - | [1] |
| p-ERK Inhibition | A375 (BRAF V600E) | IC50 = 0.086 µM | Not Specified | [1] |
| p-RSK Inhibition | A375 (BRAF V600E) | IC50 = 0.14 µM | Not Specified | [1] |
| Cell Viability | Lung Adenocarcinoma (A549, HCC827, HCC4006) | 50 nM - 5 µM | 48 hours | [2][9] |
| Cell Viability | SH-SY5Y | IC50 = 467 nM | 96 hours | [6] |
| Cell Viability | HCT-116 | IC50 = 180 nM | 96 hours | [6] |
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.
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Stock Solution Preparation: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution is commonly used. To aid dissolution, warming and/or sonication may be necessary.[2]
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Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[9] Repeated freeze-thaw cycles should be avoided. For in vivo experiments, specific formulations with solvents like PEG300 and Tween-80 may be required.[2] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[2]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability Assay Results
Q: My cell viability assays with this compound show significant well-to-well or day-to-day variability. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors. A logical approach to troubleshooting this issue is outlined below.
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Cell Culture Conditions:
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Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.[10]
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Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell density can influence drug sensitivity.
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Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
-
-
Assay Protocol:
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Incubation Times: Maintain precise and consistent incubation times with the drug and assay reagents.
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Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and proper techniques.
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Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
-
This compound Solution:
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Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
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Stock Solution Integrity: Ensure the DMSO stock has been stored properly and has not undergone multiple freeze-thaw cycles. Moisture-absorbing DMSO can reduce solubility.[1]
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Solubility: Visually inspect the media after adding this compound to ensure it has fully dissolved and not precipitated.
-
-
Cell Line Characteristics:
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Cell Line Authentication: Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
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Genetic Heterogeneity: Be aware that cancer cell lines can evolve and develop subpopulations with different sensitivities to drugs.[10]
-
Issue 2: Inconsistent Western Blot Results for p-ERK
Q: I am seeing inconsistent inhibition or even an increase in phosphorylated ERK (p-ERK) levels on my Western blots after this compound treatment. What is happening?
A: This is a common and complex issue when working with inhibitors of the MAPK pathway. Here are the potential causes and troubleshooting steps:
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Paradoxical p-ERK Activation: Inhibition of active ERK1/2 can sometimes lead to a feedback mechanism that results in the accumulation of phosphorylated, but inactive, ERK. This "paradoxical activation" has been observed with several ERK inhibitors.[7] The key is to also probe for a downstream target of ERK, such as phosphorylated RSK (p-RSK), to confirm that ERK kinase activity is indeed inhibited.[5][6]
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Experimental Workflow for Western Blotting:
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Lysis Buffer Composition: It is critical to use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[11] Without these, phosphatases can rapidly dephosphorylate p-ERK, leading to inaccurate results.
-
Antibody Specificity and Dilution:
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Ensure your primary antibody is specific for the phosphorylated form of ERK1/2 (Thr202/Tyr204).
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Optimize the antibody dilution. An overly concentrated antibody can lead to high background, while a too-dilute antibody may not detect the signal.
-
-
Loading Controls and Normalization: Always run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Crucially, you must also probe for total ERK to normalize the p-ERK signal. The p-ERK/total ERK ratio is the most accurate measure of inhibition.
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Cell Line and Treatment Context:
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Basal p-ERK Levels: Some cell lines may have low basal levels of p-ERK. You may need to stimulate the pathway (e.g., with serum or a growth factor like EGF) before adding this compound to observe a clear inhibitory effect.
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Time Course: The timing of pathway inhibition can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition.[5]
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Issue 3: Discrepancy Between p-ERK Inhibition and Cell Viability Effects
Q: I see potent inhibition of p-ERK in my Western blots, but the effect on cell viability is much weaker than expected. Why is there a disconnect?
A: This observation highlights the complexity of cellular signaling and can be attributed to several factors.
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Cell Line-Specific Dependency on ERK Signaling: Not all cancer cell lines are equally dependent on the MAPK/ERK pathway for survival. Some cell lines may have redundant survival pathways that are activated upon ERK inhibition, compensating for the loss of ERK signaling. The correlation between ERK inhibition and cell viability can be strong in some cell lines (e.g., those with BRAF or RAS mutations) and weaker in others.[6][8]
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Signaling Pathway Crosstalk: Inhibition of the ERK pathway can sometimes lead to the activation of other pro-survival pathways, such as the PI3K/AKT pathway. Investigating the status of other key signaling nodes can provide a more complete picture.
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Off-Target Effects: While this compound is highly selective for ERK1/2, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. These off-target effects could potentially influence cell viability independently of ERK inhibition.
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ERK Reactivation: In some cellular contexts, prolonged treatment with an ERK inhibitor can lead to the reactivation of the ERK pathway.[6] This can occur through various resistance mechanisms.
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Signaling Pathway Diagram:
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experimental data when working with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
Ravoxertinib Technical Support Center: Investigating Potential Off-Target Effects in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in evaluating the potential off-target effects of Ravoxertinib (GDC-0994) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: We observe phenotypic effects in our cell line at concentrations of this compound that are significantly higher than its reported IC50 for ERK1/2. Could this be due to off-target effects?
A1: It is possible that phenotypic changes at high concentrations of this compound are due to off-target activities. This compound is a highly selective inhibitor of ERK1 and ERK2.[1][2][3][4] However, like most kinase inhibitors, its selectivity is concentration-dependent. At concentrations significantly above the IC50 for ERK1/2, the likelihood of engaging other kinases or proteins increases. One study using transcription factor activity profiling suggested that at a concentration of 6.7 µM, this compound may exhibit off-target activity related to histone deacetylase (HDAC) inhibitors. It is recommended to perform dose-response experiments and correlate the phenotypic observations with on-target ERK1/2 pathway modulation (e.g., by monitoring the phosphorylation of direct downstream targets like p90RSK).
Q2: We have confirmed inhibition of ERK1/2 signaling, but still suspect off-target effects are contributing to our results. How can we identify these off-targets?
A2: To identify potential off-target effects, several unbiased systematic approaches can be employed:
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Kinome Profiling: A comprehensive kinome scan against a large panel of recombinant kinases is the most direct method to identify other kinases that are inhibited by this compound. This will provide quantitative data (e.g., percentage of inhibition at a given concentration or IC50/Ki values) on the inhibitor's selectivity.
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Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics and phosphoproteomics can provide a global view of changes in protein expression and phosphorylation upon this compound treatment. This can reveal unexpected alterations in signaling pathways that are independent of the MAPK cascade.
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Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct binding of this compound to potential off-targets in a cellular context. A shift in the thermal stability of a protein in the presence of the drug indicates a direct interaction.
Q3: What is a known off-target of this compound that we should be aware of?
A3: The most well-characterized off-target of this compound is p90 Ribosomal S6 Kinase (p90RSK), a direct downstream substrate of ERK1/2. This compound has been shown to inhibit p90RSK with an IC50 of 12 nM.[1][2][4] When interpreting experimental data, it is important to consider that some observed effects may be due to the inhibition of p90RSK, either directly or as a consequence of upstream ERK1/2 inhibition.
Q4: How can we distinguish between on-target and off-target effects in our experiments?
A4: Distinguishing between on-target and off-target effects is a critical aspect of preclinical drug evaluation. Here are some recommended strategies:
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Dose-Response Correlation: Correlate the observed phenotypic effect with the IC50 for ERK1/2 inhibition in your specific cell line. On-target effects should typically occur at concentrations consistent with target engagement.
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Rescue Experiments: If a specific off-target is suspected, you can attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target protein or by activating a downstream component of the off-target pathway.
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Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other structurally different ERK1/2 inhibitors. If the phenotype is consistently observed with multiple ERK1/2 inhibitors, it is more likely to be an on-target effect.
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Washout Experiments: For reversible inhibitors like this compound, a washout experiment can help determine if the observed effect is due to sustained target engagement or a more permanent cellular change. After treating the cells with this compound for a defined period, the compound is removed, and the reversal of the phenotype and target inhibition is monitored over time.
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound based on available biochemical and cellular assays.
Table 1: On-Target and Known Off-Target Inhibition by this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERK1 (MAPK3) | Biochemical | 1.1 - 6.1 | [2][3] |
| ERK2 (MAPK1) | Biochemical | 0.3 - 3.1 | [2][3] |
| p90RSK (RPS6KA1) | Biochemical | 12 | [1][2][4] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (BRAF V600E) | p-ERK2 Inhibition | 0.086 | [3] |
| A375 (BRAF V600E) | p-RSK Inhibition | 0.14 | [3] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed methodologies for key experiments that can be adapted to investigate its off-target effects.
1. Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to validate target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
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Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a PCR cycler.
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Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
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Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the abundance of the target protein and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Washout Experiment Protocol
This experiment helps to assess the reversibility of this compound's effects and can help differentiate between direct inhibition and longer-lasting cellular responses.
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Cell Treatment: Treat cells with this compound at a concentration known to induce the phenotype of interest (e.g., 1 µM) for a specific duration (e.g., 2-4 hours). Include a vehicle control.
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Washout: After the treatment period, aspirate the media containing this compound. Wash the cells gently with pre-warmed PBS three times to remove any residual compound.
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Recovery: Add fresh, drug-free culture medium to the cells.
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Time-Course Analysis: Collect cell lysates or perform phenotypic assays at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the levels of p-ERK, p-RSK, and other relevant biomarkers by Western blot to monitor the recovery of signaling. Concurrently, assess the reversal of the observed phenotype. A rapid reversal of both signaling and phenotype suggests a reversible, on-target effect.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for investigating potential off-target effects of this compound.
Logical Relationship
Caption: Relationship between this compound concentration and potential for off-target effects.
References
Technical Support Center: Minimizing Ravoxertinib Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when using the ERK1/2 inhibitor, Ravoxertinib, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and highly selective inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] By inhibiting the phosphorylation of ERK1/2, this compound blocks the downstream signaling of the MAPK/ERK pathway, which is often upregulated in cancer and plays a key role in cell proliferation, differentiation, and survival.[2][3][4]
Q2: Why am I observing high cytotoxicity in my primary cell cultures treated with this compound?
Primary cells can be more sensitive to drug treatments than immortalized cell lines. High cytotoxicity with this compound in primary cultures can stem from several factors:
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On-target toxicity: The ERK signaling pathway is crucial for the survival and proliferation of many primary cell types.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
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Off-target effects: While this compound is highly selective, at higher concentrations it may inhibit other kinases, contributing to cytotoxicity.
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Suboptimal culture conditions: Primary cells are sensitive to their environment. Factors like media composition, serum concentration, and cell density can exacerbate drug-induced toxicity.
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High this compound concentration: The optimal concentration for inhibiting ERK signaling without inducing significant cell death may be lower for primary cells compared to cancer cell lines.
Q3: How can I determine the optimal concentration of this compound for my primary cells?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. This involves treating the cells with a range of concentrations and assessing both the inhibition of ERK signaling (e.g., by measuring phosphorylated RSK levels) and cell viability. The goal is to find a concentration that effectively inhibits the target without causing excessive cell death.
Q4: Can I use serum-free media to reduce this compound-induced cytotoxicity?
Yes, transitioning to a serum-free medium (SFM) can be a valuable strategy. Serum contains a complex mixture of growth factors and cytokines that can influence cell signaling and drug sensitivity. Using a defined SFM provides a more controlled environment for your experiments. However, cells need to be adapted to SFM gradually to avoid stress and cell death.[6][7][8][9]
Q5: Are there any supplements I can add to my culture medium to mitigate cytotoxicity?
Supplementing your culture medium with antioxidants or caspase inhibitors can help reduce this compound-induced cytotoxicity.
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Antioxidants: N-acetylcysteine (NAC) is a commonly used antioxidant that can scavenge reactive oxygen species (ROS) that may be generated as a result of drug-induced stress.[10][11][12][13][14]
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Caspase Inhibitors: A pan-caspase inhibitor like Z-VAD-FMK can block the execution phase of apoptosis, thereby reducing cell death.[15][16][17][18]
Troubleshooting Guides
Problem 1: High background cytotoxicity in untreated control cells.
| Possible Cause | Suggested Solution |
| Contamination (Bacterial, Fungal, Mycoplasma) | Visually inspect cultures for turbidity, color change, or filamentous growth. Use a microscope to check for bacteria or fungi.[19] Perform routine mycoplasma testing. Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. |
| Suboptimal Culture Conditions | Ensure the use of appropriate, high-quality media and supplements for your specific primary cell type. Optimize cell seeding density; both too low and too high densities can induce stress.[20] Maintain proper incubator conditions (temperature, CO2, humidity). |
| Poor Cell Quality | Start with healthy, viable primary cells. If cryopreserved, ensure proper thawing procedures are followed to maximize viability.[21] |
Problem 2: Excessive cell death at expected therapeutic concentrations of this compound.
| Possible Cause | Suggested Solution |
| Concentration Too High for Primary Cells | Perform a thorough dose-response curve to determine the IC50 for both ERK inhibition and cell viability in your specific primary cell type. Start with a lower concentration range than what is reported for cancer cell lines.[1][22] |
| On-Target Toxicity | The ERK pathway may be critical for the survival of your primary cell type.[5] Consider reducing the treatment duration. Intermittent dosing (e.g., 24 hours on, 24 hours off) may allow cells to recover while still achieving target inhibition. |
| Off-Target Effects | While highly selective, off-target kinase inhibition can occur.[23] If possible, confirm target engagement at the lowest effective concentration using techniques like Western blotting for downstream effectors (e.g., p-RSK). |
| Serum Effects | Components in serum may interact with this compound or sensitize cells to its effects. Gradually adapt cells to a serum-free medium before drug treatment.[6] If serum is required, reduce the concentration during treatment. |
| Oxidative Stress | Drug-induced stress can lead to the production of reactive oxygen species (ROS). Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative damage.[10][11][12] |
| Apoptosis Induction | This compound can induce apoptosis through the inhibition of survival signals.[24][25][26] Co-treat with a pan-caspase inhibitor such as Z-VAD-FMK to block the apoptotic cascade.[15][16][18] |
Experimental Protocols
Dose-Response Assessment of this compound in Primary Cells
This protocol outlines a general procedure to determine the optimal concentration of this compound.
Materials:
-
Primary cells of interest
-
Complete culture medium (with and without serum)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
If desired, perform serum starvation for 12-24 hours prior to treatment.[27][28][29][30][31]
-
Prepare a serial dilution of this compound in the appropriate culture medium. A suggested starting range for primary cells is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform an MTT assay to assess cell viability according to the manufacturer's protocol.
-
In a parallel plate, lyse the cells at each concentration to analyze the inhibition of ERK signaling via Western blot for p-ERK or its downstream target p-RSK.
-
Plot the cell viability and target inhibition data against the this compound concentration to determine the IC50 values.
Data Presentation:
| This compound Conc. | % Cell Viability (Mean ± SD) | % p-RSK Inhibition (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 | 0 ± 3.1 |
| 0.1 nM | 98 ± 4.8 | 15 ± 4.5 |
| 1 nM | 95 ± 5.1 | 45 ± 6.2 |
| 10 nM | 85 ± 6.3 | 80 ± 5.8 |
| 100 nM | 60 ± 7.1 | 95 ± 3.9 |
| 1 µM | 35 ± 8.2 | 98 ± 2.5 |
| 10 µM | 15 ± 4.5 | 99 ± 1.8 |
Protocol for Co-treatment with N-acetylcysteine (NAC)
Procedure:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Determine the optimal non-toxic concentration of NAC for your primary cells by performing a viability assay with a range of NAC concentrations (e.g., 1-10 mM).
-
During your this compound experiment, pre-incubate the cells with the optimal concentration of NAC for 1-2 hours before adding this compound.
-
Maintain the NAC in the culture medium throughout the this compound treatment period.
Protocol for Co-treatment with Z-VAD-FMK
Procedure:
-
Reconstitute Z-VAD-FMK in DMSO to create a stock solution.
-
Determine the optimal non-toxic concentration of Z-VAD-FMK for your primary cells (typically in the range of 10-50 µM).
-
Add Z-VAD-FMK to the cell culture medium at the same time as you add this compound.[16]
-
Include a control with Z-VAD-FMK alone to assess its effect on basal cell health.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for troubleshooting this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. How to Adapt Cells to Serum-Free Conditions [synapse.patsnap.com]
- 7. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Adaptation of mammalian cells to growth in serum-free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. wjgnet.com [wjgnet.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 17. invivogen.com [invivogen.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 30. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
GDC-0994 stability and storage conditions for research
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability and storage of the ERK1/2 inhibitor, GDC-0994 (Ravoxertinib).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of GDC-0994?
A1: The solid form of GDC-0994 should be stored at -20°C. Under these conditions, it is stable for up to three years[1][2]. For long-term storage, it is recommended to desiccate the compound[3].
Q2: What is the best way to prepare and store stock solutions of GDC-0994?
A2: It is recommended to dissolve GDC-0994 in a suitable solvent such as DMSO. For in vitro studies, stock solutions are typically prepared at a concentration of 10 mM in DMSO[4]. To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C[1][5].
Q3: How long are stock solutions of GDC-0994 stable?
A3: The stability of GDC-0994 stock solutions can vary depending on the solvent and storage temperature. There are some discrepancies between suppliers, so it is always best to consult the datasheet provided with your specific compound lot. General guidelines are provided in the table below. For GDC-0994 hydrochloride, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with the product sealed and protected from moisture[6].
Q4: Can I store GDC-0994 solutions at -20°C?
A4: Yes, but the stability is reduced compared to storage at -80°C. Stock solutions in DMSO may be stable for one month at -20°C[1][6]. For longer-term storage, -80°C is recommended[1][5].
Q5: For in vivo experiments, how should I prepare GDC-0994?
A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use[5]. A common method for oral administration involves creating a homogeneous suspension in a vehicle like CMC-Na (carboxymethylcellulose sodium)[2].
Troubleshooting Guide
Issue: My GDC-0994 is not fully dissolving or is precipitating out of solution.
-
Possible Cause 1: Incorrect Solvent or Concentration.
-
Possible Cause 2: Low Temperature.
-
Solution: Gentle heating and/or sonication can help to dissolve the compound if precipitation or phase separation occurs during preparation[5].
-
-
Possible Cause 3: Compound Degradation.
-
Solution: If the compound has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh vial of the compound.
-
Data Summary Tables
Table 1: Storage Conditions for GDC-0994
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | 1 to 2 years | [1][5] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1] |
| GDC-0994 HCl Stock | -80°C | 6 months | [6] |
| GDC-0994 HCl Stock | -20°C | 1 month | [6] |
Table 2: Solubility of GDC-0994
| Solvent | Maximum Concentration | Citations |
| DMSO | ~88 mg/mL (~200 mM) | [1][2] |
| Ethanol | ~30 - 88 mg/mL | [2][7] |
| DMF | ~30 mg/mL | [7] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GDC-0994 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of GDC-0994 powder in a sterile microcentrifuge tube. (Molecular Weight: 439.85 g/mol [1][2])
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[5].
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term storage[1][5].
Protocol 2: General Stability Assessment of GDC-0994 in Solution
-
Preparation: Prepare a stock solution of GDC-0994 in the desired solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot and re-analyze it using the same analytical method.
-
Data Comparison: Compare the purity and concentration at each time point to the initial "Time 0" data to determine the extent of degradation.
Visualizations
Caption: GDC-0994 inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting ERK1/2.
Caption: Experimental workflow for preparing GDC-0994 stock solutions.
Caption: Troubleshooting decision tree for GDC-0994 solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. GDC-0994 | CAS:1453848-26-4 | ERK1/2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
interpreting unexpected phenotypes with Ravoxertinib treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ravoxertinib (GDC-0994), a potent and selective inhibitor of ERK1/2.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, small-molecule inhibitor that selectively targets the kinase activity of ERK1 and ERK2.[1][3][4] ERK1/2 are the terminal kinases in the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, such as p90RSK, leading to the suppression of the MAPK signaling cascade.[1][2][5]
Q2: I am observing a significant anti-proliferative effect and G1 cell cycle arrest in my BRAF mutant cancer cell line, but not in my KRAS mutant or wild-type cell lines. Is this expected?
Yes, this is an expected and documented phenotype.[5][6] this compound has been shown to be particularly effective in cancer cells harboring BRAF mutations.[5][6] These cells are often highly dependent on the MAPK pathway for their proliferation and survival. The inhibition of ERK1/2 by this compound in these "addicted" cell lines leads to a pronounced G1 phase cell cycle arrest and a potent anti-proliferative effect.[5][6] In contrast, cell lines with wild-type BRAF or certain RAS mutations may have alternative survival pathways and are therefore less sensitive to ERK1/2 inhibition alone.[5]
Q3: My cells have developed resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound are still under investigation, resistance to ERK inhibitors can arise through several mechanisms. One possibility is the acquisition of mutations in the ERK1 or ERK2 genes themselves, which may prevent the binding of the inhibitor. Another potential mechanism is the amplification and subsequent overexpression of the ERK2 gene, which could overcome the inhibitory effect of the drug. It is also possible that cancer cells adapt by activating compensatory signaling pathways to bypass their dependency on the MAPK pathway.
Q4: Could this compound treatment lead to the paradoxical activation of the MAPK pathway?
The paradoxical activation of signaling pathways is a known phenomenon for some kinase inhibitors, particularly RAF inhibitors. This occurs when the inhibitor promotes the dimerization and transactivation of the kinase it is intended to block. While there is no direct evidence of this compound causing paradoxical activation of the ERK1/2 pathway, it is a theoretical possibility for any kinase inhibitor. If you observe an unexpected increase in the phosphorylation of downstream targets of ERK1/2 after treatment with this compound, this could be a sign of paradoxical activation and warrants further investigation.
Troubleshooting Guides
Unexpected Phenotype 1: Differential Sensitivity in Cell Viability Assays
Symptom: You observe a potent decrease in cell viability (e.g., using an MTT or MTS assay) in BRAF-mutant cell lines, but minimal effect in BRAF wild-type or RAS-mutant cell lines.
Potential Cause & Troubleshooting Steps:
-
Confirm Genotype: Verify the mutational status (BRAF, RAS, etc.) of your cell lines. The differential sensitivity is an expected outcome based on the high dependency of BRAF-mutant cells on the MAPK pathway.[5][6]
-
Titrate this compound Concentration: Ensure you are using an appropriate concentration range of this compound for your cell lines. IC50 values can vary significantly between cell lines.
-
Assess Downstream Target Inhibition: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of its direct downstream target, p90RSK, in all cell lines.[1][2] This will confirm that the drug is active in the less sensitive cell lines, even if it does not induce cell death.
-
Investigate Alternative Pathways: In the less sensitive cell lines, consider investigating the activation of parallel survival pathways, such as the PI3K/AKT pathway.
Unexpected Phenotype 2: Cells Arrest in G1 Phase of the Cell Cycle
Symptom: Following this compound treatment, you observe a significant accumulation of cells in the G1 phase of the cell cycle, as determined by flow cytometry with propidium iodide staining.
Potential Cause & Troubleshooting Steps:
-
Expected Outcome in Sensitive Cells: This is the expected mechanism of action for this compound in sensitive (e.g., BRAF-mutant) cell lines.[5][6] The G1 arrest is a consequence of inhibiting the pro-proliferative signals of the MAPK pathway.
-
Confirm with Cell Cycle Markers: To further validate the G1 arrest, perform Western blot analysis for key cell cycle regulatory proteins. Expect to see a decrease in Cyclin D1 and an increase in the cell cycle inhibitor p27.
-
Rule out Apoptosis: If you also observe a sub-G1 peak in your flow cytometry data, this may indicate apoptosis. Confirm this with an apoptosis-specific assay, such as Annexin V staining.
-
Interpret with Caution in Resistant Cells: If you observe a slight G1 accumulation in resistant cells, it may indicate a partial, non-lethal effect of the drug. Correlate this with cell viability data.
Unexpected Phenotype 3: Inconsistent Western Blot Results for p-ERK
Symptom: You are having difficulty detecting a consistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.
Potential Cause & Troubleshooting Steps:
-
Focus on Downstream Readouts: this compound is an ATP-competitive inhibitor of ERK1/2 kinase activity. Therefore, it will more reliably inhibit the phosphorylation of ERK substrates (like RSK) than the phosphorylation of ERK itself by MEK. It is recommended to use the phosphorylation status of a direct ERK substrate, such as p90RSK (at Ser380), as a more robust biomarker of this compound activity.[1][3]
-
Optimize Western Blot Protocol:
-
Use Fresh Lysates and Inhibitors: Prepare fresh cell lysates and always include phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.
-
Antibody Titration: Optimize the concentrations of your primary and secondary antibodies.
-
Blocking Agent: When detecting phosphorylated proteins, use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can increase background.[7]
-
Washing Steps: Increase the number and duration of washing steps to reduce non-specific binding.[8]
-
-
Check for Feedback Activation: In some cellular contexts, inhibition of a kinase can lead to feedback activation of the upstream pathway. While not specifically documented for this compound, this could theoretically lead to an increase in MEK activity and sustained p-ERK levels.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound (GDC-0994)
| Target | Assay Type | IC50 (nM) | Cell Line | Cellular Assay | IC50 (µM) |
| ERK1 | Biochemical | 1.1[3] / 6.1[2] | - | - | - |
| ERK2 | Biochemical | 0.3[3] / 3.1[2] | - | - | - |
| p90RSK | In-cell | 12[1][2] | - | - | - |
| p-ERK | Cellular | - | A375 (BRAF V600E) | Decrease in p-ERK | 0.086[3] |
| p-RSK | Cellular | - | A375 (BRAF V600E) | Decrease in p-RSK | 0.14[3] |
Experimental Protocols
Western Blotting for Phosphorylated and Total ERK/RSK
This protocol is for the detection of phosphorylated and total levels of ERK1/2 and its downstream target RSK.
a. Cell Lysis
-
Culture and treat cells as required.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration (e.g., using a BCA assay).
b. SDS-PAGE and Electrotransfer
-
Mix an aliquot of cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-RSK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To probe for total protein, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9][10]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Culture and treat approximately 1 x 10^6 cells with this compound or vehicle control.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for longer).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).[3]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events. The PI fluorescence should be measured on a linear scale.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound in the MAPK pathway.
Caption: Troubleshooting decision tree for unexpected phenotypes.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Ravoxertinib Technical Support Center: Overcoming Poor Oral Bioavailability in Mice
Welcome to the technical support center for Ravoxertinib (GDC-0994). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in murine models, with a specific focus on addressing challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GDC-0994, is a potent and highly selective, orally available inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] It functions by inhibiting the phosphorylation of ERK1/2 and the subsequent activation of the MAPK/ERK signaling pathway.[1][4] This pathway is often upregulated in various cancers, and its inhibition can prevent tumor cell proliferation and survival.[1][3]
Q2: Is this compound described as having poor oral bioavailability?
While this compound is generally described as an "orally available" or "orally active" inhibitor, achieving optimal and consistent therapeutic concentrations in mice can be challenging.[1][2][4][5][6][7][8][9][10] The term "poor oral bioavailability" in the context of experimental settings can refer to variability in absorption, rapid metabolism, or the need for specific formulation strategies to achieve desired therapeutic effects. Factors such as the vehicle, dose, and mouse strain can all influence the effective bioavailability.
Q3: What are the common signs that might indicate poor oral bioavailability of this compound in my mouse model?
Several experimental observations could suggest suboptimal oral bioavailability:
-
Lack of Efficacy: Failure to observe the expected anti-tumor effects in xenograft or syngeneic models at established dosages.
-
Inconsistent Results: High variability in tumor growth inhibition or target engagement (e.g., p-ERK levels) between individual mice receiving the same oral dose.
-
Low Plasma Concentrations: Pharmacokinetic analysis revealing lower than expected plasma levels of this compound post-administration.
-
No Change in Downstream Biomarkers: Lack of significant reduction in the phosphorylation of ERK targets, such as p90RSK, in tumor tissue or peripheral blood mononuclear cells.[8][10]
Troubleshooting Guide
Issue 1: Suboptimal Anti-Tumor Response After Oral Administration
If you are not observing the expected therapeutic response in your mouse model, consider the following troubleshooting steps:
1. Verify Compound Integrity and Formulation:
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh for each use.[6]
-
Proper Dissolution: Ensure this compound is fully dissolved in the vehicle. Sonication can aid in dissolution.
-
Appropriate Vehicle: The choice of vehicle is critical. A common formulation involves a mixture of co-solvents.
2. Optimize the Formulation:
-
Consider using a vehicle composition known to improve the solubility and absorption of hydrophobic compounds. A suggested starting formulation for oral gavage is a mixture of DMSO, PEG300, Tween 80, and saline.[6] One study on a different compound, auranofin, used a solvent of 50% DMSO, 40% PEG300, and 10% ethanol for oral administration in mice.[11][12]
3. Refine Dosing Technique:
-
Accurate Gavage: Ensure proper oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the trachea.
-
Dose Volume: The volume administered should be appropriate for the size of the mouse to prevent regurgitation or distress.[13]
4. Consider Alternative Administration Routes:
-
If oral administration consistently fails to produce the desired effect, parenteral routes that bypass first-pass metabolism in the gut and liver may be considered.[14][15] The rate of absorption is generally highest with intravenous (IV) administration, followed by intraperitoneal (IP), intramuscular (IM), subcutaneous (SC), and then oral (PO).[13]
-
Intraperitoneal (IP) Injection: This is a common alternative for preclinical studies to ensure more consistent systemic exposure.
Issue 2: High Variability in Experimental Results
High variability between animals can obscure the true effect of the compound.
1. Standardize Procedures:
-
Fasting: Standardize the fasting period for mice before oral dosing, as food in the stomach can affect drug absorption.
-
Dosing Time: Administer the drug at the same time each day.
-
Animal Strain and Health: Ensure all mice are of the same strain, age, and health status.
2. Evaluate Pharmacokinetics:
-
Conduct a pilot pharmacokinetic (PK) study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC) in your specific mouse model and with your chosen formulation. This will help you understand the absorption profile and select optimal time points for tumor collection and biomarker analysis.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line/Animal Model | Reference |
| IC50 (ERK1) | 1.1 nM - 6.1 nM | Biochemical Assay | [2][6][8][10] |
| IC50 (ERK2) | 0.3 nM - 3.1 nM | Biochemical Assay | [2][6][8][10] |
| IC50 (p90RSK) | 12 nM | Biochemical Assay | [8][10] |
| In Vivo Oral Dose | 10 mg/kg (daily) | CD-1 Mice | [6][7][10] |
| In Vivo Efficacy | Significant single-agent activity | KRAS-mutant and BRAF-mutant human xenograft tumors in mice | [2][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is a general guideline and may require optimization based on your specific experimental needs.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. b. Prepare a stock solution by dissolving this compound in DMSO. Ensure the final concentration of DMSO in the working solution is low (typically < 5-10%) to avoid toxicity. c. Sequentially add the co-solvents. For example, to prepare a 1 ml solution, you might use:
- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline d. First, add the PEG300 to the DMSO stock solution and vortex thoroughly. e. Add the Tween 80 and vortex again. f. Finally, add the saline dropwise while vortexing to prevent precipitation. g. The final solution should be clear. If not, gentle warming or sonication may be required. h. Prepare the formulation fresh daily before administration.
Protocol 2: Assessment of Target Engagement (p-ERK Inhibition) in Tumor Tissue
-
Dosing and Sample Collection: a. Administer this compound orally to tumor-bearing mice. b. Based on pilot PK data or literature, collect tumor samples at a time point where significant drug concentration is expected (e.g., 2-8 hours post-dose). c. Excise tumors and immediately snap-freeze in liquid nitrogen or place in a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: a. Homogenize the tumor tissue and extract proteins using a suitable lysis buffer. b. Determine protein concentration using a BCA or Bradford assay. c. Separate 20-40 µg of protein per sample on an SDS-PAGE gel. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C. g. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. i. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of target inhibition.
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cea.unizar.es [cea.unizar.es]
- 14. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address Ravoxertinib precipitation in culture media
Welcome to the technical support center for Ravoxertinib (GDC-0994). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in-vitro experiments, with a specific focus on the issue of compound precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in aqueous-based culture media is a common issue stemming from its low water solubility.[1][2] The compound is highly soluble in organic solvents like DMSO, but when this concentrated stock solution is diluted into the culture medium, the DMSO concentration drops dramatically.[3] If the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will "crash out" of solution and form a visible precipitate.[4][5] The key factor is the compound's solubility in the final working solution, not in the initial DMSO stock.[3]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the properties of this compound is crucial for its proper handling. This compound is a potent and selective inhibitor of ERK1 and ERK2 kinases.[6] Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂ | [1][7] |
| Molecular Weight | ~440.9 g/mol | [1][8] |
| Target | ERK1 / ERK2 | [2][9] |
| IC₅₀ (ERK1) | 1.1 - 6.1 nM | [1][9] |
| IC₅₀ (ERK2) | 0.3 - 3.1 nM | [1][9] |
| Solubility (Water) | Insoluble | [1][2] |
| Solubility (DMSO) | ≥ 35 mg/mL to 88 mg/mL | [2][7] |
| Solubility (Ethanol) | 88 mg/mL | [2] |
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][7] It is critical to use a fresh, non-hygroscopic stock of DMSO, as absorbed moisture can negatively impact the compound's solubility and stability.[2][7][10]
-
Short-term storage (days to weeks): Store stock solutions at 0-4°C.[1]
-
Long-term storage (months to years): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][11]
Q4: What is the maximum recommended final DMSO concentration for my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.2%.[4][11] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[4]
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution in Culture Medium
This is the most common precipitation scenario. It occurs when a highly concentrated DMSO stock is pipetted directly into the aqueous culture medium, causing the local concentration of this compound to momentarily exceed its solubility limit.
Troubleshooting Steps:
-
Review Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly to a large volume of medium. The recommended method is a serial dilution approach.[4]
-
Prepare an Intermediate Dilution: Before the final dilution in your culture medium, create an intermediate dilution of your master stock in pure, anhydrous DMSO.[4] This lowers the concentration gradient during the final step.
-
Modify Final Dilution Step: When adding the final DMSO stock to the medium, add it dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized areas of high concentration.
-
Consider Temperature: Pre-warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Use Sonication: If a precipitate still forms, brief sonication of the final working solution can help to redissolve the compound.[10] However, be cautious with this method as it can generate heat.
Caption: Recommended workflow for preparing this compound working solutions.
Issue: Precipitate Forms Over Time in the Incubator
If the solution is clear initially but a precipitate develops during incubation, other factors may be at play.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for delayed precipitation of this compound.
Experimental Protocols
Protocol: Preparation of a 1 µM this compound Working Solution
This protocol describes the preparation of a final 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Master Stock Solution:
-
Calculate the mass of this compound powder needed for your desired volume (M.W. = 440.86 g/mol ). For 1 mL of a 10 mM stock, weigh out 4.41 mg of this compound.
-
Under sterile conditions, dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Prepare 100 µM Intermediate Stock Solution:
-
Thaw one aliquot of the 10 mM master stock.
-
Perform a 1:100 dilution in anhydrous DMSO. For example, add 2 µL of the 10 mM master stock to 198 µL of anhydrous DMSO.
-
Vortex to mix thoroughly. This is your 100 µM intermediate stock.
-
-
Prepare 1 µM Final Working Solution:
-
Perform a 1:100 dilution of the intermediate stock into your pre-warmed cell culture medium.
-
For example, to make 1 mL of final working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the culture medium.
-
Crucially, add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, you may need to reduce the final concentration or attempt to redissolve using brief, gentle sonication.[10]
-
Signaling Pathway
This compound functions by inhibiting ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is often upregulated in various cancers and plays a critical role in cell proliferation, differentiation, and survival.[1][8]
Caption: The MAPK/ERK signaling cascade showing inhibition of ERK1/2 by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. GDC-0994 (this compound, RG7842) - Chemietek [chemietek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GDC-0994: A Comparative Analysis of a Potent ERK Inhibitor in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GDC-0994 with other leading ERK1/2 inhibitors, ulixertinib (BVD-523), MK-8353, and LTT462, based on available preclinical data. The information is presented to facilitate a clear understanding of their comparative efficacy, selectivity, and mechanisms of action.
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, resistance often emerges through reactivation of the pathway downstream. This has spurred the development of inhibitors targeting the final kinase in the cascade, ERK1/2. GDC-0994 (ravoxertinib) is a potent and selective, orally bioavailable small-molecule inhibitor of ERK1/2.[1][2][3] This guide summarizes its performance in preclinical models alongside other notable ERK inhibitors.
Biochemical Potency and Selectivity
A key differentiator among kinase inhibitors is their potency against the intended target and their selectivity over other kinases, which can influence both efficacy and toxicity. GDC-0994 demonstrates high potency for ERK1 and ERK2.[2] Ulixertinib is also a highly potent and selective ERK1/2 inhibitor.[4][5] MK-8353 is a potent inhibitor of both active and inactive ERK1 and ERK2.[6]
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| GDC-0994 | ERK1 | 1.1 nM (IC50) | >10-fold selective vs. other kinases | [1] |
| ERK2 | 0.3 nM (IC50) | [1] | ||
| Ulixertinib (BVD-523) | ERK1 | <0.3 nM (Ki) | >7,000-fold for all kinases tested except ERK1 | [4] |
| ERK2 | <0.3 nM (Ki) | [4] | ||
| MK-8353 | ERK1 | 20 nM (IC50) | No inhibition of 231 off-target kinases at 100 nM | [6] |
| ERK2 | 7 nM (IC50) | [6] | ||
| LTT462 | ERK1/2 | N/A | Preclinical activity in multiple MAPK activated cancer cells | [7][8] |
N/A: Not available in the reviewed literature.
In Vitro Cellular Activity
The efficacy of these inhibitors has been evaluated in various cancer cell lines, particularly those with BRAF and RAS mutations that lead to constitutive activation of the MAPK pathway.
| Inhibitor | Cell Line | Mutation | Effect | Reference |
| GDC-0994 | A375 (melanoma) | BRAF V600E | Inhibition of pRSK (IC50 = 0.14 µM) | [1] |
| KHM-5M (melanoma) | BRAF V600E | Potent inhibition of pRSK | [9] | |
| Ulixertinib (BVD-523) | A375, Colo205, HT29 | BRAF V600E | Reduced proliferation and enhanced caspase activity | [4] |
| MIAPaCa-2, HCT116 | KRAS mutant | Reduced proliferation | [4] | |
| MK-8353 | Various cancer models | BRAF V600/RAS mutant | Comparable potency to SCH772984 | [10] |
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical xenograft models are crucial for assessing the in vivo activity of drug candidates. GDC-0994, ulixertinib, and MK-8353 have all demonstrated significant single-agent activity in various cancer models.
| Inhibitor | Xenograft Model | Mutation | Dosing | Antitumor Activity | Reference |
| GDC-0994 | KHM-5M (melanoma) | BRAF V600E | 25 mg/kg, daily | Nearly complete abolishment of tumor growth | [11][12] |
| BRAF-mutant & KRAS-mutant human xenografts | BRAF & KRAS mutant | Daily oral dosing | Significant single-agent activity | [2] | |
| Ulixertinib (BVD-523) | A375 (melanoma) | BRAF V600E | 50 & 100 mg/kg, twice daily | Significant dose-dependent tumor growth inhibition | [4] |
| Colo205 (colorectal) | BRAF V600E | 50, 75, & 100 mg/kg, twice daily | Significant tumor growth inhibition | [4] | |
| MK-8353 | Colo-205 (colon) | BRAF V600E | 60 mg/kg, p.o., bid | 40% mean tumor regression | [6] |
| SK-MEL-28 (melanoma) | BRAF V600E | 60 mg/kg, p.o., bid | Tumor regression | [10][13] |
p.o.: per os (by mouth); bid: bis in die (twice a day).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: The MAPK signaling pathway and the point of intervention for GDC-0994.
Caption: A typical workflow for a preclinical xenograft model experiment.
Experimental Protocols
Biochemical Kinase Assays (General Protocol)
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase. A typical protocol involves incubating the purified ERK1 or ERK2 enzyme with a specific substrate (e.g., a peptide) and ATP in a buffer solution. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA). The data are then plotted as kinase activity versus inhibitor concentration to calculate the IC50 or Ki value.
Cell Proliferation Assays
To assess the effect of ERK inhibitors on cancer cell growth, proliferation assays are commonly used. Cancer cell lines (e.g., A375 melanoma cells) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the inhibitor (e.g., GDC-0994) or a vehicle control (e.g., DMSO). After a defined incubation period (typically 72 hours), cell viability is measured using reagents like MTT, MTS, or resazurin, which are converted into a colored or fluorescent product by metabolically active cells. The absorbance or fluorescence is proportional to the number of viable cells. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Studies
Xenograft studies in immunodeficient mice are a standard preclinical model to evaluate the antitumor efficacy of a drug candidate in a living organism.
-
Cell Implantation: Human cancer cells (e.g., KHM-5M melanoma cells) are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (Length x Width²)/2. Once the tumors reach the desired size, the mice are randomized into different treatment groups (e.g., vehicle control and GDC-0994 treatment group).
-
Drug Administration: The investigational drug (e.g., GDC-0994) is formulated in an appropriate vehicle and administered to the mice according to a specific dose and schedule (e.g., 25 mg/kg, daily by oral gavage). The control group receives the vehicle only.
-
Monitoring and Endpoint: Tumor volumes and body weights of the mice are measured regularly (e.g., twice a week). The study continues for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is often expressed as tumor growth inhibition (TGI) or tumor regression.
Conclusion
GDC-0994 is a potent and selective ERK1/2 inhibitor with significant preclinical activity in cancer models driven by MAPK pathway mutations. Its efficacy is comparable to other leading ERK inhibitors like ulixertinib and MK-8353 in various in vitro and in vivo settings. A distinguishing feature of GDC-0994 is its neutral effect on phospho-ERK levels, suggesting a different mechanism of action concerning feedback signaling compared to some other ERK inhibitors.[2] The data presented in this guide underscore the therapeutic potential of targeting the terminal node of the MAPK pathway and provide a basis for the continued clinical investigation of GDC-0994 and other ERK inhibitors in precision oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
A Comparative Guide: Single-Agent Ravoxertinib Versus Combination Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Ravoxertinib (also known as GDC-0994) is a potent and selective inhibitor of ERK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many cancers, making ERK1/2 a compelling therapeutic target.[3][4] This guide provides an objective comparison of the preclinical efficacy of this compound as a single agent versus its use in combination with other targeted therapies, supported by experimental data.
The Rationale for Combination Therapy
The MAPK pathway (RAS-RAF-MEK-ERK) is a well-established signaling cascade in cancer biology.[4] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, acquired resistance often emerges through the reactivation of ERK signaling.[5] Targeting the terminal kinases ERK1/2 with this compound offers a strategy to overcome this resistance. Furthermore, combining this compound with BRAF or MEK inhibitors presents a rational approach to achieve a more profound and durable inhibition of the MAPK pathway, potentially leading to synergistic anti-tumor effects and delaying the onset of resistance.
Preclinical Efficacy of Single-Agent this compound
Recent preclinical studies have demonstrated the potent anti-tumor activity of this compound as a single agent, particularly in cancer models harboring BRAF mutations.
In Vitro Studies
In a study utilizing various cancer cell lines, this compound demonstrated a selective inhibitory effect on the growth of cells with BRAF mutations.[3]
| Cell Line | Genotype | This compound IC50 (µM) |
| BCPAP | BRAF V600E | 0.04 |
| KHM-5M | BRAF V600E | 0.05 |
| MDA-T41 | BRAF V600E | 0.06 |
| CAL-62 | KRAS G12V | 1.48 |
| TTA-1 | Wild-Type | >10 |
| WRO | Wild-Type | >10 |
| Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Single-Agent this compound.[6] |
This compound also effectively inhibited long-term cell proliferation, as demonstrated by colony formation assays, and induced cell cycle arrest at the G1 phase in BRAF-mutant cells.[3]
In Vivo Studies
The anti-tumor efficacy of single-agent this compound has been confirmed in a xenograft model using the BRAF-mutant KHM-5M cell line. Daily oral administration of this compound at 25 mg/kg resulted in a significant suppression of tumor growth compared to the vehicle control.[3]
| Treatment Group | Mean Final Tumor Weight (mg) ± SD |
| Vehicle | 350 ± 50 |
| This compound (25 mg/kg) | 50 ± 25 |
| Table 2: In Vivo Efficacy of Single-Agent this compound in a KHM-5M Xenograft Model.[3][7] |
Preclinical Efficacy of this compound in Combination Therapy
Combining this compound with inhibitors of upstream MAPK pathway components, such as the BRAF inhibitor PLX4032 (Vemurafenib), has shown enhanced anti-tumor effects in preclinical models.
In Vitro Studies
In the BRAF-mutant A375 melanoma cell line, the combination of this compound and the BRAF inhibitor PLX4032 resulted in a more pronounced reduction in cell viability compared to either agent alone.[3]
| Treatment | Cell Viability (% of Control) |
| Control | 100 |
| PLX4032 (1 µM) | 60 |
| This compound (0.3 µM) | 75 |
| PLX4032 (1 µM) + this compound (0.3 µM) | 40 |
| Table 3: In Vitro Cell Viability of A375 Cells Treated with this compound and PLX4032.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound in preclinical studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, combination drugs, or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 KHM-5M cells are subcutaneously injected into the flank of 6-week-old female BALB/c nude mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[3]
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound single agent, combination therapy). This compound is administered orally once daily.[3]
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²) / 2.[3]
-
Endpoint: At the end of the study (e.g., day 14), mice are euthanized, and tumors are excised and weighed.[3]
Western Blotting
-
Cell Lysis: Cells are treated with this compound or combination drugs for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total ERK, RSK, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent, particularly for tumors harboring BRAF mutations. As a single agent, it demonstrates significant in vitro and in vivo activity. Furthermore, combination strategies with upstream MAPK pathway inhibitors, such as BRAF inhibitors, show potential for enhanced efficacy. These findings provide a strong rationale for the continued clinical investigation of this compound, both as a monotherapy and as a component of combination regimens, to address the challenge of resistance to targeted cancer therapies. Further in vivo studies directly comparing single-agent this compound to various combination therapies in diverse preclinical models are warranted to optimize its clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Target Engagement of Ravoxertinib: A Comparative Guide for Researchers
An objective analysis of Ravoxertinib's in vivo performance against alternative ERK1/2 inhibitors, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound (GDC-0994) with other selective ERK1/2 inhibitors, focusing on the validation of in vivo target engagement. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and its Target
This compound is an orally bioavailable and highly selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[1] By inhibiting ERK1/2, this compound aims to block downstream signaling events that promote tumor cell proliferation and survival.[2] The validation of target engagement in vivo is a crucial step in the preclinical and clinical development of such inhibitors, confirming that the drug interacts with its intended target in a living organism and exerts the desired biological effect.
Comparative Analysis of In Vivo Target Engagement
The primary method for assessing in vivo target engagement of ERK1/2 inhibitors involves measuring the phosphorylation status of ERK itself (pERK) and its direct downstream substrates, such as p90 ribosomal S6 kinase (RSK). A reduction in the phosphorylation of these key proteins within tumor tissue following drug administration provides evidence of target inhibition.
| Inhibitor | Animal Model | Tumor Model | Dose | Key Findings on Target Engagement | Reference |
| This compound (GDC-0994) | CD-1 Mice | N/A | 10 mg/kg (oral) | Sufficient to achieve desired target coverage for at least 8 hours. | [1][3] |
| Nude Mice | BRAF-mutant human xenografts | 25 mg/kg (daily) | Nearly completely abolished tumor growth. Preclinical studies suggest it can be effective without significantly altering pERK levels, acting on downstream signaling. | [4] | |
| Ulixertinib (BVD-523) | Nude Mice | Neuroblastoma xenografts | 50 mg/kg (daily) | Significantly inhibited RSK1 phosphorylation. Interestingly, some studies report an increase in ERK phosphorylation upon treatment, while still inhibiting downstream targets. | [5] |
| NSG Mice | Orthotopic pediatric low-grade glioma xenografts | N/A | Demonstrated good brain penetration and reduction of MAPK pathway activity as assessed by Western blot. | [6] | |
| SCH772984 | Nude Mice | BRAF-mutant melanoma xenografts | 12.5, 25, or 50 mg/kg (twice daily) | Dose-dependent tumor growth inhibition. In vitro data shows potent inhibition of pERK and pRSK. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Detailed Experimental Protocols
1. In Vivo Xenograft Model and Dosing
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used.
-
Tumor Implantation: Human cancer cell lines with known BRAF or RAS mutations (e.g., A375 melanoma, Colo205 colorectal cancer) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Dosing: Animals are randomized into vehicle control and treatment groups. This compound or other inhibitors are administered orally (p.o.) at specified doses and schedules (e.g., daily, twice daily).
-
Tissue Collection: At predetermined time points after the final dose, mice are euthanized, and tumor tissues are excised, snap-frozen in liquid nitrogen, or fixed in formalin for subsequent analysis.
2. Western Blotting for Phospho-ERK and Phospho-RSK
-
Protein Extraction: Frozen tumor tissues are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204) or anti-phospho-RSK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.[8]
-
Quantification: Densitometry is used to quantify the band intensities, and the level of phosphorylated protein is normalized to the total protein level.
3. Immunohistochemistry (IHC) for Phospho-ERK
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned (e.g., 4-5 µm thickness) and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen epitopes (e.g., by boiling in a citrate buffer, pH 6.0).[9]
-
Blocking: Endogenous peroxidase activity is quenched (e.g., with 3% hydrogen peroxide), and non-specific binding sites are blocked with a serum-based blocking solution.[10]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody against phospho-ERK, typically overnight at 4°C.[6][10]
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP conjugate (or a polymer-based detection system) are applied, followed by a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.[10]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted with a coverslip.[10]
-
Analysis: The staining intensity and the percentage of positive cells are scored by a pathologist or using image analysis software.
Comparative Logic of ERK Inhibitors
The following diagram illustrates the key distinguishing features of this compound and its alternatives in the context of in vivo target engagement.
Conclusion
This compound demonstrates effective in vivo target engagement, primarily evidenced by its impact on downstream signaling and potent anti-tumor activity in preclinical models. While direct, quantitative in vivo data on pERK inhibition is not as readily available as for some alternatives, the consistent observation of downstream target modulation (pRSK) and efficacy in xenograft models supports its mechanism of action.
A key differentiator for this compound is the observation that its anti-tumor effect may not always correlate with a significant reduction in pERK levels, suggesting a more complex mechanism of action or a rapid feedback loop in the signaling pathway. In contrast, inhibitors like Ulixertinib can even lead to a paradoxical increase in pERK while still inhibiting downstream signaling. These nuances are critical for researchers to consider when designing pharmacodynamic studies and interpreting results. The choice of an ERK inhibitor for a specific research application will depend on the specific cancer model, the desired pharmacodynamic endpoint, and the tolerability profile. This guide provides a foundational framework for making such informed decisions.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ravoxertinib and Other ERK Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical landscape of key ERK1/2 inhibitors, with a focus on Ravoxertinib, Ulixertinib, and SCH772984.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in upstream components like RAS and BRAF, is a hallmark of many cancers. Consequently, ERK1/2 have emerged as promising therapeutic targets. This guide provides a head-to-head comparison of this compound (GDC-0994), a highly selective ERK1/2 inhibitor, with other notable ERK inhibitors, Ulixertinib (BVD-523) and the preclinical tool compound SCH772984, supported by experimental data.
Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway
This compound, Ulixertinib, and SCH772984 are all potent and selective inhibitors of ERK1 and ERK2. They function by competing with ATP for binding to the kinase domain of ERK, thereby preventing the phosphorylation of downstream substrates essential for cell growth and survival.[1][2][3] While all three are ATP-competitive, subtle differences in their binding modes and resulting biological effects have been reported. For instance, SCH772984 has been described as a "dual-mechanism" inhibitor that not only blocks the catalytic activity of ERK but also prevents its phosphorylation by the upstream kinase MEK.[4]
In Vitro Potency: A Quantitative Look at Kinase Inhibition
The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table summarizes key IC50 values reported for this compound, Ulixertinib, and SCH772984 against ERK1 and ERK2. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions can influence the results.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound (GDC-0994) | ERK1 | 1.1 | - | - | [5] |
| ERK2 | 0.3 | - | - | [5] | |
| p-RSK (cellular) | - | 140 | A375 | [5] | |
| Ulixertinib (BVD-523) | ERK1 | <0.3 (Ki) | - | - | [1] |
| ERK2 | <0.3 | - | - | [2] | |
| Cell Proliferation | - | 180 | A375 | [6] | |
| SCH772984 | ERK1 | 4 | - | - | [3] |
| ERK2 | 1 | - | - | [3] | |
| Cell Proliferation | - | <500 (EC50) | BRAF/RAS mutant lines | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of these ERK inhibitors has been evaluated in various preclinical xenograft models using human cancer cell lines. The table below provides a summary of their in vivo efficacy.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (GDC-0994) | BRAF/KRAS-mutant xenografts | 10 mg/kg, oral, daily | Significant single-agent activity | [8] |
| Ulixertinib (BVD-523) | Neuroblastoma xenografts (CHLA136-Fluc, CHLA255-Fluc) | 50 mg/kg, i.p., daily for 3 weeks | Potent inhibition of tumor growth | [9] |
| SCH772984 | LOX (BRAF V600E) melanoma xenograft | 12.5-50 mg/kg, i.p., twice daily for 14 days | Up to 98% tumor regression | [3] |
| MiaPaCa (KRAS mutant) pancreatic xenograft | 25-50 mg/kg, i.p., twice daily | Up to 36% tumor regression | [3] |
Clinical Development and Safety Profile
This compound and Ulixertinib have progressed to clinical trials, providing insights into their safety and tolerability in patients. SCH772984, due to its poor pharmacokinetic properties, has primarily been used as a preclinical research tool.[10]
This compound (GDC-0994): A Phase I study in patients with advanced solid tumors showed that this compound was generally well-tolerated. The most common treatment-related adverse events included diarrhea, nausea, rash, and fatigue. Promising anti-tumor activity was observed, particularly in patients with BRAF-mutant colorectal cancer.
Ulixertinib (BVD-523): Phase I/II clinical trials have demonstrated that Ulixertinib has an acceptable safety profile, with common adverse events being diarrhea, fatigue, nausea, and skin rash.[11][12] Clinical activity has been observed in patients with various MAPK pathway-mutant cancers, including those with BRAF and NRAS mutations.[11]
Signaling Pathways and Experimental Workflows
To visualize the context of ERK inhibition and the methodologies used to evaluate these compounds, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.
Caption: A typical workflow for an in vitro radiometric kinase assay to determine IC50 values.
Caption: The logical flow of a preclinical in vivo tumor xenograft study.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the IC50 of an ERK inhibitor. Specific parameters such as enzyme and substrate concentrations may vary.
-
Reagents and Materials:
-
Purified, active ERK1 or ERK2 enzyme.
-
ERK inhibitor stock solution (e.g., in DMSO).
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).
-
ATP solution (with a tracer amount of [γ-32P]ATP).
-
SDS-PAGE materials.
-
Phosphorimager or scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the ERK inhibitor.
-
In a reaction plate, combine the ERK enzyme, inhibitor dilution (or vehicle control), and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution. For Ulixertinib, an ATP concentration of 120 µM has been reported.[6] For SCH772984, the ATP concentration was not explicitly stated in the provided search results, but the assay was ATP competitive. For a comparative study of GDC-0994 and SCH772984, an ATP concentration of 20 µM was used.[4]
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the phosphorylated substrate using autoradiography or a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A375 melanoma).
-
Complete cell culture medium.
-
ERK inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ERK inhibitor (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ERK inhibitor in a mouse model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line suspension.
-
ERK inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse. For example, in a study with Ulixertinib, 1 x 10^6 neuroblastoma cells were injected.[9]
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ERK inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Dosing for SCH772984 in a LOX melanoma model was 12.5, 25, or 50 mg/kg twice daily via intraperitoneal injection for 14 days.[3]
-
Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
This compound, Ulixertinib, and SCH772984 are all potent and selective inhibitors of ERK1/2 with demonstrated preclinical anti-tumor activity. This compound and Ulixertinib have advanced into clinical development and have shown manageable safety profiles and promising efficacy in patients with MAPK pathway-altered cancers. While direct comparative data is limited, the information gathered provides a strong foundation for researchers to understand the landscape of ERK inhibitors and to design future preclinical and clinical studies. The choice of an inhibitor for a particular research question will depend on factors such as the desired mechanism of action, the specific cancer model being studied, and the need for a clinically relevant compound.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
The ERK Inhibitor GDC-0994: A New Frontier in BRAF V600E-Mutant Colorectal Cancer Treatment?
A Comparative Analysis of GDC-0994 in Combination with Vemurafenib Against Standard-of-Care Regimens in BRAF V600E-Mutant Colorectal Cancer
For researchers, scientists, and drug development professionals vested in the oncology pipeline, the challenge of overcoming resistance and improving outcomes in BRAF V600E-mutant colorectal cancer (CRC) remains a critical area of focus. While the advent of targeted therapies has shifted the treatment landscape, a significant portion of patients still face a poor prognosis. This guide provides a comprehensive comparison of the emerging ERK1/2 inhibitor, GDC-0994, in combination with the BRAF inhibitor vemurafenib, against established treatment protocols.
The rationale for this combination stems from the frequent reactivation of the MAPK signaling pathway, a key mechanism of resistance to BRAF inhibitors.[1] By targeting ERK, the final kinase in this cascade, GDC-0994 offers a strategy to overcome this resistance. This guide will delve into the preclinical evidence supporting the GDC-0994 and vemurafenib combination and juxtapose it with the clinical data from the pivotal BEACON and SWOG S1406 trials, which have established the current standards of care.
Performance Comparison: GDC-0994 + Vemurafenib vs. Standard of Care
The following tables summarize the available efficacy and safety data for the GDC-0994 and vemurafenib combination, alongside the established clinical benchmarks of Encorafenib + Cetuximab ± Binimetinib (BEACON trial) and Vemurafenib + Cetuximab + Irinotecan (SWOG S1406 trial). It is crucial to note that the data for the GDC-0994 combination is preclinical, while the data for the comparator arms are from Phase 3 and Phase 2 clinical trials, respectively.
Table 1: Efficacy Data
| Treatment Regimen | Study Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| GDC-0994 + Vemurafenib | Preclinical (Computational Modeling & Xenograft) | Not directly reported; simulations predicted 17% ORR for GDC-0994 monotherapy[2] | Not available | Not available |
| Encorafenib + Binimetinib + Cetuximab (BEACON) | Phase 3 Clinical Trial | 26%[3] | 4.5 months[3] | 9.0 months[3] |
| Encorafenib + Cetuximab (BEACON) | Phase 3 Clinical Trial | 20% | 4.3 months[3] | 9.3 months[3] |
| Vemurafenib + Cetuximab + Irinotecan (SWOG S1406) | Phase 2 Clinical Trial | 17%[4] | 4.2 months[4] | Not the primary endpoint |
| Control (Investigator's Choice: Cetuximab + Irinotecan or FOLFIRI) | Phase 3 Clinical Trial (BEACON) | 2%[3] | 1.5 months[3] | 5.4 months[3] |
Table 2: Safety and Tolerability (Key Grade 3/4 Adverse Events)
| Treatment Regimen | Study Type | Key Grade 3/4 Adverse Events (Incidence) |
| GDC-0994 | Phase 1 Clinical Trial (Monotherapy) | Rash, diarrhea, fatigue, anemia [Data from full publication needed for percentages] |
| Encorafenib + Binimetinib + Cetuximab (BEACON) | Phase 3 Clinical Trial | Diarrhea (11%), Acneiform dermatitis (10%), Nausea (5%), Vomiting (5%), Fatigue (6%) |
| Encorafenib + Cetuximab (BEACON) | Phase 3 Clinical Trial | Diarrhea (2%), Acneiform dermatitis (3%), Nausea (2%), Vomiting (3%), Fatigue (4%) |
| Vemurafenib + Cetuximab + Irinotecan (SWOG S1406) | Phase 2 Clinical Trial | Neutropenia (30%), Anemia (13%), Nausea (19%)[5] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: MAPK signaling pathway in BRAF V600E CRC and points of therapeutic intervention.
References
- 1. Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical responses to ERK inhibition in BRAFV600E-mutant colorectal cancer predicted using a computational model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A BEACON of hope for BRAF-mutant metastatic colorectal cancer - Mooi - Digestive Medicine Research [dmr.amegroups.org]
- 4. Randomized Trial of Irinotecan and Cetuximab With or Without Vemurafenib in BRAF-Mutant Metastatic Colorectal Cancer (SWOG S1406) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical responses to ERK inhibition in BRAFV600E-mutant colorectal cancer predicted using a computational model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ravoxertinib
Essential protocols for the safe handling, storage, and disposal of the potent ERK inhibitor, Ravoxertinib, in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, this document outlines essential best practices derived from guidelines for handling potent, cytotoxic, and kinase inhibitor compounds. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The primary strategy for handling potent compounds like this compound is a combination of engineering controls and appropriate personal protective equipment to create a barrier between the researcher and the hazardous substance.
| Control Type | Minimum Requirement | Recommended for |
| Engineering Controls | ||
| Primary Containment | Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood.[1] For highly potent compounds, a compounding aseptic containment isolator (CACI) is recommended.[2] | All handling of this compound powder and preparation of solutions. |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double gloving with chemotherapy-rated gloves is required.[1] Cuffs should be tucked under the gown sleeves.[1] | All procedures involving this compound and contaminated equipment. |
| Gown | Disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs.[1][3] | All procedures involving this compound. |
| Eye Protection | Chemical splash goggles.[4] | When there is a risk of splashes or aerosols. |
| Face Protection | A full-face shield should be used in addition to goggles when there is a significant risk of splashes.[4] | Handling larger quantities or during procedures with a high risk of aerosol generation. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powder outside of a primary containment device or if there is a risk of aerosol generation.[1] | Weighing and reconstituting the powdered form of this compound. |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict, step-by-step protocol is paramount to minimizing the risks associated with handling this compound.
1. Preparation and Planning:
-
Review all available safety information and establish a designated area for handling this compound, clearly marked with warning signs.[4]
-
Ensure all necessary PPE and engineering controls are in place and functioning correctly.
-
Prepare a spill kit suitable for cytotoxic drugs.[4]
2. Handling the Compound:
-
All manipulations of solid this compound and the preparation of stock solutions must be conducted within a certified Class II BSC or a ducted chemical fume hood to prevent inhalation of the powder.[1]
-
Wear the full required PPE, including double gloves, a disposable gown, and eye protection.
-
When weighing the powdered compound, use a disposable weigh boat and handle it with care to avoid generating dust.
3. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to minimize the risk of aerosol formation.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[4]
4. Experimental Use:
-
When treating cells or animals with this compound solutions, continue to wear appropriate PPE.
-
All procedures should be performed carefully to avoid splashes and aerosol generation.
-
Any equipment that comes into contact with this compound, such as pipette tips and culture plates, should be considered contaminated.
5. Decontamination and Cleaning:
-
The designated work area should be decontaminated at the end of each procedure.[5]
-
Use a suitable decontamination solution, such as a detergent and water, followed by a disinfectant if working in a sterile environment.[5]
-
All cleaning materials should be disposed of as hazardous waste.
6. Waste Disposal:
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[1][6]
-
Solid waste, including gloves, gowns, pipette tips, and empty vials, should be placed in a clearly labeled, leak-proof container marked for "INCINERATION ONLY".[1]
-
Liquid waste should be collected in a compatible, sealed container that is clearly labeled as hazardous waste.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.[7]
7. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing full PPE, including respiratory protection if the spill involves powder, cover the spill with absorbent material from the spill kit.[1]
-
Carefully collect the contaminated material and place it in a hazardous waste container.
-
Decontaminate the spill area thoroughly.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. ecolab.com [ecolab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. business-services.miami.edu [business-services.miami.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
